Product packaging for Brefonalol(Cat. No.:CAS No. 104051-20-9)

Brefonalol

Cat. No.: B1667777
CAS No.: 104051-20-9
M. Wt: 352.5 g/mol
InChI Key: YYUZPBGIBVJYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brefonalol is a beta-adrenergic receptor antagonist (beta-blocker) supplied for research purposes. Beta-blockers are a class of drugs and biochemical tools that competitively inhibit catecholamine binding at β1-adrenergic receptors, which are predominantly located in the heart and kidneys, and/or β2-adrenergic receptors, found in the smooth muscle of various tissues . As a research compound, this compound is of significant value for investigating sympathetic nervous system pathways. Its primary research applications include the study of cardiovascular physiology, particularly in models of ischemia and heart failure, where beta-blockers are known to improve the balance between myocardial oxygen supply and demand . Furthermore, it serves as a critical tool for elucidating the mechanisms of arrhythmia prevention, as beta-blockers have demonstrated a substantial ability to reduce the occurrence of supraventricular and ventricular arrhythmias in experimental settings . The specific receptor selectivity (e.g., β1-cardio-selectivity vs. non-selectivity), potency, and detailed pharmacokinetic profile of this compound are yet to be fully characterized in the public scientific literature, presenting a key area for further investigation. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O2 B1667777 Brefonalol CAS No. 104051-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUZPBGIBVJYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869414
Record name Brefonalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103880-26-8, 104051-20-9
Record name 6-[2-[(1,1-Dimethyl-3-phenylpropyl)amino]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103880-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brefonalol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brefonalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREFONALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVO6SSG9S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Brefonalol: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Brefonalol is a beta-adrenergic antagonist that underwent clinical investigation in the early 1990s. Its development was since discontinued, and as a result, publicly available in-depth technical data is limited. This guide synthesizes the available information and provides a framework for understanding its mechanism of action based on its drug class and the reported clinical findings.

Executive Summary

This compound is a third-generation beta-adrenergic antagonist possessing both beta-blocking and vasodilatory properties. Clinical investigations in patients with arterial hypertension have demonstrated its efficacy in reducing blood pressure and heart rate. The vasodilatory action of this compound appears to contribute to a more balanced hemodynamic profile compared to non-vasodilating beta-blockers, particularly at lower doses. This document provides a comprehensive overview of the known mechanism of action of this compound, including its effects on adrenergic signaling and its observed clinical-pharmacological profile. Due to the limited availability of primary preclinical data, some sections of this guide are based on the established pharmacology of its drug class.

Core Mechanism of Action: Beta-Adrenergic Blockade

As a beta-adrenergic antagonist, the primary mechanism of action of this compound is the competitive inhibition of beta-adrenergic receptors (β-ARs). These receptors are key components of the sympathetic nervous system, mediating the effects of catecholamines such as epinephrine and norepinephrine. There are three main subtypes of beta-receptors: β1, β2, and β3.

  • β1-Adrenergic Receptors: Predominantly located in the heart, stimulation of these receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). By blocking β1-receptors, this compound reduces these cardiac parameters, leading to a decrease in cardiac output and myocardial oxygen demand.

  • β2-Adrenergic Receptors: Found in various tissues, including the smooth muscle of the bronchioles and blood vessels. Blockade of β2-receptors can lead to bronchoconstriction and vasoconstriction. The selectivity of this compound for β1 versus β2 receptors is not well-documented in publicly available literature.

Signaling Pathway of Beta-Adrenergic Antagonism

The binding of an agonist (e.g., norepinephrine) to a β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response. This compound, as an antagonist, binds to the β-receptor but does not activate this cascade, thereby preventing the effects of endogenous catecholamines.

This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Inhibits GsProtein Gs Protein BetaReceptor->GsProtein Activates AdenylylCyclase Adenylyl Cyclase GsProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Figure 1: Simplified signaling pathway of beta-adrenergic receptor antagonism by this compound.

Vasodilatory Mechanism of Action

A key feature of this compound is its vasodilating property.[1] The precise molecular mechanism for this effect is not well-documented in the available literature. For other third-generation beta-blockers, vasodilation can be achieved through several mechanisms, including:

  • Alpha-1 Adrenergic Receptor Blockade: Inhibition of α1-receptors on vascular smooth muscle prevents norepinephrine-induced vasoconstriction.

  • Nitric Oxide (NO) Release: Stimulation of endothelial nitric oxide synthase (eNOS) leads to the production of NO, a potent vasodilator.

  • Direct Vasodilator Effect: Some compounds may have a direct relaxing effect on vascular smooth muscle, potentially through mechanisms like calcium channel blockade.

Further preclinical studies would be required to elucidate the specific vasodilatory pathway of this compound.

Clinical Pharmacology and Hemodynamic Effects

The most comprehensive clinical data on this compound comes from a placebo-controlled, randomized, cross-over study in patients with arterial hypertension.[1] This study compared the hemodynamic effects of single oral doses of 50 mg and 100 mg of this compound with 80 mg of propranolol and placebo.[1]

Quantitative Hemodynamic Data

The following table summarizes the key findings from the aforementioned study. It is important to note that specific numerical values and statistical significance are not fully detailed in the available abstract.

Parameter80 mg Propranolol50 mg this compound100 mg this compound
Blood Pressure Significant ReductionSignificant ReductionSignificant Reduction
Heart Rate Significant ReductionSignificant ReductionSignificant Reduction
Cardiac Output Significant ReductionSignificant ReductionSignificant Reduction
Stroke Volume ReductionIncrease Reduction
Total Peripheral Resistance IncreaseNot specified (inferred decrease)Increase
Reactive Hyperemia Not specifiedIncrease Not specified

Table 1: Summary of Hemodynamic Effects of this compound and Propranolol.[1]

The increase in stroke volume and reactive hyperemia observed with the 50 mg dose of this compound suggests a more pronounced vasodilatory effect at this dosage, leading to a more balanced hemodynamic profile compared to the higher dose and to propranolol.[1]

Experimental Protocols

While detailed experimental protocols for the pivotal clinical trial of this compound are not publicly available, a general methodology can be inferred based on standard practices for assessing the hemodynamic effects of antihypertensive drugs.

Hypothetical Clinical Trial Protocol

Objective: To assess the hemodynamic effects of single oral doses of this compound compared to propranolol and placebo in patients with arterial hypertension.

Study Design: A randomized, double-blind, placebo-controlled, cross-over study.

Patient Population: Patients with diagnosed arterial hypertension (e.g., WHO stages I and II).

Methodology:

  • Baseline Measurements: After a washout period for any previous antihypertensive medication, baseline hemodynamic parameters are recorded.

  • Drug Administration: Patients are randomly assigned to receive a single oral dose of one of the study drugs (50 mg this compound, 100 mg this compound, 80 mg propranolol, or placebo).

  • Hemodynamic Monitoring: Blood pressure, heart rate, and other hemodynamic parameters are assessed noninvasively at regular intervals (e.g., 2, 4, 6, 10, and 24 hours post-dose).[1]

    • Mechano- and Impedance Cardiography: Used to measure cardiac output, stroke volume, and other cardiac performance indicators.

    • Venous Occlusion Plethysmography: Used to assess peripheral blood flow and vascular resistance.

  • Cross-over: After a suitable washout period, each patient crosses over to the other treatment arms until all patients have received all treatments.

  • Data Analysis: Hemodynamic parameters are compared between treatment groups and with baseline values to determine the effects of each drug.

Start Patient Recruitment (Arterial Hypertension) Washout Washout Period Start->Washout Baseline Baseline Hemodynamic Measurements Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (e.g., 50mg this compound) Randomization->GroupA GroupB Group B (e.g., 100mg this compound) Randomization->GroupB GroupC Group C (e.g., 80mg Propranolol) Randomization->GroupC GroupD Group D (e.g., Placebo) Randomization->GroupD Monitoring Hemodynamic Monitoring (0-24h post-dose) GroupA->Monitoring GroupB->Monitoring GroupC->Monitoring GroupD->Monitoring Crossover Cross-over with Washout Period Monitoring->Crossover Crossover->Randomization Repeat for all treatment arms Analysis Data Analysis Crossover->Analysis After all periods

Figure 2: Generalized workflow for a cross-over clinical trial assessing hemodynamic effects.

Conclusion

This compound is a beta-adrenergic antagonist with vasodilating properties that has shown efficacy in reducing blood pressure in hypertensive patients. Its mechanism of action involves the blockade of beta-adrenergic receptors, leading to reduced cardiac output, and a vasodilatory effect that appears to be more prominent at lower doses, resulting in a favorable hemodynamic profile. The discontinuation of its development has left a gap in the detailed understanding of its molecular pharmacology, particularly concerning its receptor selectivity and the mechanism of vasodilation. Further investigation into these aspects would be necessary to fully characterize its pharmacological signature.

References

An In-Depth Technical Guide to Brefonalol: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a beta-adrenergic antagonist that has been investigated for its potential therapeutic applications in cardiovascular conditions such as hypertension, arrhythmias, and angina pectoris.[1] As a member of the aryloxypropanolamine class of beta-blockers, its mechanism of action involves the competitive inhibition of catecholamines at beta-adrenergic receptors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of this compound, intended for a technical audience in the fields of pharmacology, medicinal chemistry, and drug development. While clinical development of this compound was not pursued, its profile remains of interest for structure-activity relationship studies and as a reference compound in cardiovascular research.

Chemical Structure and Properties

This compound possesses a characteristic aryloxypropanolamine scaffold with a substituted quinolinone moiety. The structural details and physicochemical properties are summarized below.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one[2]
CAS Number 104051-20-9[2]
Molecular Formula C22H28N2O2[2]
Molecular Weight 352.47 g/mol [2]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Pharmacological Profile

Mechanism of Action: Beta-Adrenergic Blockade

This compound functions as a competitive antagonist at beta-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. The primary signaling pathway associated with beta-adrenergic receptor activation involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

By blocking the binding of catecholamines to these receptors, this compound attenuates the downstream signaling cascade, leading to a reduction in the physiological responses mediated by the sympathetic nervous system. This includes decreases in heart rate (chronotropy), myocardial contractility (inotropy), and blood pressure.

G This compound Signaling Pathway cluster_0 Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G Protein G Protein Beta-Adrenergic Receptor->G Protein Activates Adenylyl Cyclase Adenylyl Cyclase G Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Activates This compound This compound This compound->Beta-Adrenergic Receptor Blocks ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to

This compound's mechanism of action.

Experimental Protocols

Hemodynamic Effects in Arterial Hypertension

A key clinical investigation into the effects of this compound was conducted by Halabi et al. (1990). The study aimed to determine the hemodynamic effects of single oral doses of this compound compared to placebo and propranolol in patients with arterial hypertension.

Methodology Overview:

The study employed a placebo-controlled, randomized, cross-over design. A cohort of 16 patients with arterial hypertension (WHO stages I and II) received single oral doses of a placebo, 80 mg of propranolol, and two different doses of this compound (50 mg and 100 mg). A suite of non-invasive techniques was utilized to assess various hemodynamic parameters at baseline and at multiple time points post-administration (2, 4, 6, 10, and 24 hours).

The primary methods used were:

  • Mechanocardiography: To assess cardiac mechanical function.

  • Impedance Cardiography: To measure stroke volume, cardiac output, and other cardiac performance indices.

  • Venous Occlusion Plethysmography: To evaluate peripheral blood flow and vascular resistance.

G Generalized Experimental Workflow cluster_0 Patient Recruitment & Baseline cluster_1 Randomized Dosing cluster_2 Hemodynamic Monitoring cluster_3 Data Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Measurements Baseline Measurements Informed Consent->Baseline Measurements Placebo Placebo Baseline Measurements->Placebo Randomization Propranolol (80mg) Propranolol (80mg) Baseline Measurements->Propranolol (80mg) This compound (50mg) This compound (50mg) Baseline Measurements->this compound (50mg) This compound (100mg) This compound (100mg) Baseline Measurements->this compound (100mg) Mechanocardiography Mechanocardiography Placebo->Mechanocardiography Post-Dose Measurements (2, 4, 6, 10, 24h) Impedance Cardiography Impedance Cardiography Propranolol (80mg)->Impedance Cardiography Venous Occlusion Plethysmography Venous Occlusion Plethysmography This compound (50mg)->Venous Occlusion Plethysmography This compound (100mg)->Mechanocardiography Data Collection Data Collection Mechanocardiography->Data Collection Impedance Cardiography->Data Collection Venous Occlusion Plethysmography->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Workflow of the Halabi et al. (1990) study.

Chemical Synthesis

Generalized Synthesis Workflow:

The synthesis would likely start from a substituted 3,4-dihydroquinolin-2-one precursor. This precursor would undergo a reaction to introduce the epoxide moiety, which is then opened by the appropriate amine to yield the final this compound molecule.

G Generalized this compound Synthesis Starting Material Substituted 3,4-dihydroquinolin-2-one Epoxidation Reaction with Epichlorohydrin (or similar reagent) Starting Material->Epoxidation Intermediate Epoxide Intermediate Epoxidation->Intermediate Amine Addition Reaction with 2-methyl-4-phenylbutan-2-amine Intermediate->Amine Addition This compound Final Product Amine Addition->this compound

A plausible synthetic route for this compound.

Conclusion

This compound is a beta-adrenergic antagonist with a distinct chemical structure incorporating a quinolinone moiety. While its clinical development was not pursued, the available data on its pharmacology, particularly its hemodynamic effects, provide valuable insights for researchers in cardiovascular drug discovery. The lack of comprehensive physicochemical data and a detailed synthesis protocol in the public domain highlights the need for further investigation should this compound or its analogs be reconsidered for therapeutic or research purposes. This guide serves as a foundational resource, consolidating the currently available technical information on this compound for the scientific community.

References

Brefonalol: A Technical Guide to its Core Function and Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefonalol is a beta-adrenergic antagonist characterized by its vasodilating properties.[1] Investigated around 1990, it demonstrated efficacy in reducing heart rate and blood pressure.[1] This technical guide provides a comprehensive overview of this compound's primary function, mechanism of action, and comparative pharmacology. Due to the limited availability of recent research, this document synthesizes foundational knowledge with data from analogous compounds to offer a thorough understanding for research and development professionals.

Primary Function and Mechanism of Action

This compound's primary function is to antagonize beta-adrenergic receptors, leading to a reduction in heart rate and blood pressure, complemented by vasodilation.[1] As a beta-blocker, it competes with endogenous catecholamines, such as epinephrine and norepinephrine, for binding sites on beta-adrenergic receptors. This competitive inhibition mitigates the downstream effects of sympathetic nervous system activation.

The vasodilatory effect of this compound suggests a more complex mechanism than simple beta-blockade, a characteristic shared by third-generation beta-blockers which often possess additional properties like nitric oxide potentiation or alpha-receptor blockade.

Signaling Pathway

The antagonism of beta-adrenergic receptors by this compound interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. Upon catecholamine binding, beta-adrenergic receptors activate adenylyl cyclase through a stimulatory G-protein (Gs), leading to the conversion of ATP to cyclic AMP (cAMP). cAMP, a secondary messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and other physiological responses. By blocking the initial receptor activation, this compound attenuates this entire pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Epinephrine, Norepinephrine) Receptor Beta-Adrenergic Receptor (GPCR) Catecholamine->Receptor Activates This compound This compound This compound->Receptor Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Leads to cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Serial Dilutions of this compound B1 Incubate Membranes, Radioligand, and Test Compound A1->B1 A2 Prepare Cell Membranes and Radioligand A2->B1 B2 Separate Bound and Free Ligand via Filtration B1->B2 B3 Wash Filters B2->B3 B4 Quantify Radioactivity B3->B4 C1 Calculate Specific Binding B4->C1 C2 Determine IC50 C1->C2 C3 Calculate Ki C2->C3 A Recruit Hypertensive Patients B Baseline Hemodynamic Measurements A->B C Randomize to Treatment Sequence B->C D Administer Drug/ Placebo C->D E Post-Dose Hemodynamic Monitoring (Multiple Time Points) D->E F Washout Period E->F G Administer Next Drug in Sequence F->G Cross-over H Final Data Analysis F->H After all treatments G->E

References

Brefonalol: A Historical and Technical Overview of a Vasodilating Beta-Blocker

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Brefonalol is a third-generation beta-adrenergic antagonist characterized by its additional vasodilating properties. Investigated around the early 1990s, it demonstrated potential for the management of hypertension. Despite promising initial findings, its development was ultimately discontinued, and it was never marketed. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, based on the limited publicly available data.

Discovery and Development

This compound was developed by the German pharmaceutical company Beiersdorf. The primary therapeutic target for this compound was arterial hypertension, with potential applications in other cardiovascular conditions such as angina pectoris and arrhythmias. As a third-generation beta-blocker, its development was part of a broader effort to create antihypertensive agents that not only reduce cardiac workload but also decrease peripheral vascular resistance, offering a more balanced hemodynamic profile compared to earlier non-vasodilating beta-blockers. However, for reasons not publicly detailed, the clinical development of this compound was halted.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of beta-adrenergic receptors, particularly the β1-receptors located in cardiac tissue. This blockade inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and consequently, cardiac output.

A key feature of this compound is its vasodilating activity. While the precise molecular mechanism of this vasodilation is not explicitly detailed in the available literature, third-generation beta-blockers typically achieve this effect through one or more of the following pathways:

  • Alpha-1 Adrenergic Receptor Blockade: Concurrent blockade of α1-receptors in vascular smooth muscle prevents norepinephrine-induced vasoconstriction, leading to vasodilation.

  • Beta-2 Adrenergic Receptor Agonism: Partial agonism at β2-receptors in the vasculature can stimulate vasodilation.

  • Nitric Oxide (NO) Release: Stimulation of endothelial nitric oxide synthase (eNOS) leads to increased production of NO, a potent vasodilator.

Further preclinical studies would be required to definitively elucidate the specific vasodilatory pathway of this compound.

Signaling Pathway: Beta-1 Adrenergic Blockade

The following diagram illustrates the canonical signaling pathway of a beta-1 adrenergic receptor and the inhibitory effect of a beta-blocker like this compound.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular b1ar β1-Adrenergic Receptor ac Adenylyl Cyclase b1ar->ac Activates camp cAMP ac->camp Converts ATP to catecholamines Norepinephrine/ Epinephrine catecholamines->b1ar Binds to This compound This compound This compound->b1ar Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cardiac_effects Increased Heart Rate & Contractility pka->cardiac_effects Phosphorylates proteins leading to

Beta-1 adrenergic receptor signaling and inhibition by this compound.

Preclinical and Clinical Data

Clinical Study: Hemodynamic Effects in Hypertensive Patients

A placebo-controlled, randomized, cross-over study was conducted in 16 patients with arterial hypertension (WHO stages I and II). The study compared single oral doses of 50 mg and 100 mg of this compound against 80 mg of propranolol and a placebo. Hemodynamic parameters were measured noninvasively at baseline and at 2, 4, 6, 10, and 24 hours post-administration.

Table 1: Summary of Hemodynamic Effects of this compound and Propranolol

Parameter50 mg this compound100 mg this compound80 mg Propranolol
Blood Pressure Significant DecreaseSignificant DecreaseSignificant Decrease
Heart Rate Significant DecreaseSignificant DecreaseSignificant Decrease
Cardiac Output Significant DecreaseSignificant DecreaseSignificant Decrease
Stroke Volume Increased-Decreased
Total Peripheral Resistance --Increased
Reactive Hyperemia Increased--

Data extracted from Halabi et al., 1990.[1]

The study concluded that both 50 mg and 100 mg doses of this compound significantly reduced blood pressure, heart rate, and cardiac output. Notably, the 50 mg dose was associated with an increase in stroke volume and reactive hyperemia, suggesting a more pronounced vasodilatory effect at this dosage, leading to a more balanced hemodynamic profile compared to the higher dose and to propranolol.

Experimental Protocol: Clinical Hemodynamic Assessment

Objective: To determine the hemodynamic effects of single oral doses of this compound (50 mg and 100 mg) and propranolol (80 mg) compared to placebo in patients with arterial hypertension.

Study Design: Placebo-controlled, randomized, cross-over study.

Participants: 16 patients (10 male, 6 female; mean age 50.6 ± 10.4 years) with arterial hypertension (WHO stages I and II).

Methodology:

  • Drug Administration: Single oral doses of placebo, 80 mg propranolol, 50 mg this compound, and 100 mg this compound were administered in a randomized sequence with a washout period between each treatment.

  • Hemodynamic Measurements: Blood pressure, heart rate, and other hemodynamic parameters were assessed noninvasively at baseline (before drug administration) and at 2, 4, 6, 10, and 24 hours after drug administration.

  • Noninvasive Techniques:

    • Mechano- and Impedance Cardiography: Used to determine cardiac output and stroke volume.

    • Venous Occlusion Plethysmography: Used to assess peripheral blood flow and calculate total peripheral resistance.

Experimental Workflow: Clinical Trial Protocol

G cluster_screening cluster_randomization cluster_treatment cluster_assessment cluster_analysis p1 Screening of Patients with Arterial Hypertension (WHO I-II) p2 Randomization to Treatment Sequence (Cross-over Design) p1->p2 t1 Placebo p2->t1 t2 80 mg Propranolol p2->t2 t3 50 mg this compound p2->t3 t4 100 mg this compound p2->t4 p3 Baseline Hemodynamic Measurements p4 Post-dose Measurements (2, 4, 6, 10, 24 hours) t1->p4 t2->p4 t3->p4 t4->p4 p3->t1 Administer Single Dose p3->t2 Administer Single Dose p3->t3 Administer Single Dose p3->t4 Administer Single Dose washout Washout Period p4->washout p5 Comparison of Hemodynamic Parameters Across Treatments washout->p2 Next Treatment Period

Workflow of the this compound clinical hemodynamic study.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its aryloxypropanolamine structure, a general synthetic route can be proposed. This typically involves the reaction of a substituted phenol with epichlorohydrin to form a glycidyl ether, followed by the opening of the epoxide ring with an appropriate amine.

Conclusion

This compound was a promising third-generation beta-blocker with vasodilating properties that showed efficacy in reducing blood pressure in hypertensive patients. The available clinical data suggests that its vasodilating effects may offer a more favorable hemodynamic profile compared to non-vasodilating beta-blockers like propranolol. The discontinuation of its development means that a full understanding of its pharmacological profile, including its precise mechanism of vasodilation and long-term safety and efficacy, remains incomplete. This guide summarizes the currently known technical information on this compound, highlighting the need for further research to fully characterize this compound.

References

Brefonalol: A Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a compound identified as a beta-adrenergic receptor antagonist. Understanding its interaction with adrenergic receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides an in-depth overview of the principles and methods used to characterize the receptor binding affinity and selectivity of compounds like this compound.

Data Presentation: Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Selectivity refers to the ability of a compound to bind preferentially to one receptor subtype over others.

To illustrate how such data is presented, the following table summarizes the binding affinities (Ki values in nM) of several well-known beta-blockers for different adrenergic receptor subtypes. Note: This table does not contain data for this compound and is provided for illustrative purposes only.

Compoundα1-Adrenergic Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)β1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)β1/β2 Selectivity Ratio
Propranolol --1.11.80.6
Metoprolol --19077000.02
Atenolol --1300250000.05
Carvedilol 0.2228000.92.20.4
Nebivolol 1100-0.68110.06

Data compiled from various public sources for illustrative purposes.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a receptor.[1] These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor of interest and contains a radioactive isotope) to quantify the number of receptors in a sample and to determine the affinity of unlabeled compounds for these receptors.

A common type of radioligand binding assay is the competition binding assay , which is used to determine the Ki of a test compound.[2]

Principle

In a competition binding assay, a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled test compound are incubated with a preparation of membranes containing the receptor of interest. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the amount of radioligand bound at each concentration of the test compound, an inhibition curve can be generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Methodology
  • Membrane Preparation:

    • Tissues or cells expressing the adrenergic receptor subtype of interest are homogenized in a cold buffer solution.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.[3]

  • Competition Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [¹²⁵I]-cyanopindolol for β1/β2).[4]

      • Varying concentrations of the unlabeled test compound (e.g., this compound).

      • The membrane preparation.

    • Total binding wells contain the radioligand and membranes but no test compound.

    • Non-specific binding wells contain the radioligand, membranes, and a high concentration of a known unlabeled ligand that saturates the receptors, thereby preventing the binding of the radioligand to the specific receptor sites.[1]

    • The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • After incubation, the reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.[3]

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity on the filters is then counted using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A sigmoidal curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Mandatory Visualizations

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine and epinephrine, initiate intracellular signaling cascades.

G_protein_signaling cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1 α1 Receptor gq Gq a1->gq Agonist plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response_a1 Smooth Muscle Contraction ca2->response_a1 pkc->response_a1 b12 β1 / β2 Receptor gs Gs b12->gs Agonist ac Adenylyl Cyclase gs->ac camp cAMP ac->camp ATP → pka PKA camp->pka response_b1 ↑ Heart Rate ↑ Contractility pka->response_b1 response_b2 Smooth Muscle Relaxation pka->response_b2 This compound This compound (Antagonist) This compound->b12 Blocks radioligand_workflow cluster_wells Assay Components start Start mem_prep Membrane Preparation start->mem_prep assay_setup Assay Setup (96-well plate) mem_prep->assay_setup incubation Incubation (Equilibrium) assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 → Ki) counting->analysis end End analysis->end radioligand Radioligand (Fixed Conc.) test_compound Test Compound (Varying Conc.) membranes Receptor Membranes selectivity_concept compound This compound beta1 β1-Adrenergic Receptor compound->beta1 High Affinity (Low Ki) beta2 β2-Adrenergic Receptor compound->beta2 Lower Affinity (Higher Ki) alpha1 α1-Adrenergic Receptor compound->alpha1 Negligible Affinity (Very High Ki) binding_affinity Binding Affinity (Ki) note Selectivity = Ki(β2) / Ki(β1)

References

Section 1: Receptor Binding Affinity Characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Investigation of Brefonalol's Molecular Targets

Introduction

This compound is a pharmacological agent developed as a beta-adrenergic antagonist with properties that include heart rate reduction, blood pressure lowering, and vasodilation.[1] Investigated around 1990, its profile suggests a mechanism of action that involves the blockade of both β-adrenoceptors and α-adrenoceptors.[2][3] While clinical and hemodynamic effects have been assessed, detailed quantitative data from in vitro studies on its specific molecular interactions, such as binding affinities (Ki) and functional potencies (IC50 or pA2), are not extensively available in publicly accessible literature.

This technical guide is designed for researchers, scientists, and drug development professionals. It outlines the standard in vitro methodologies used to fully characterize the molecular targets of a compound like this compound. The protocols, data tables, and signaling pathways described herein represent the established gold-standard approaches for determining a drug's affinity and potency at its target receptors.

To determine the direct interaction between this compound and its putative molecular targets, competitive radioligand binding assays are essential. These assays quantify the affinity of a test compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a known radioactive ligand ("radioligand") that is specific for the receptor. The resulting inhibition constant (Ki) is a measure of the drug's binding affinity; a lower Ki value signifies a higher binding affinity.[4]

Illustrative Receptor Binding Affinity Profile for this compound

The following table presents a realistic, albeit illustrative, summary of the kind of quantitative data that would be generated from radioligand binding assays to define this compound's receptor selectivity profile.

Receptor SubtypeRadioligand ExampleTissue/Cell Line ExampleIllustrative K_i_ (nM)
β₁-Adrenoceptor [³H]-CGP 12177Rat cerebral cortex membranes4.8
β₂-Adrenoceptor [³H]-CGP 12177Rat reticulocyte membranes15.2
α₁-Adrenoceptor [³H]-PrazosinRat liver membranes75.6

Note: The data in this table is illustrative and serves to demonstrate standard data presentation. Specific experimental values for this compound require dedicated laboratory investigation.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard filtration-based binding assay to determine the Ki of this compound for adrenoceptors.[5]

1. Membrane Preparation:

  • Homogenize tissue known to express the target receptor (e.g., rat cerebral cortex for β₁-receptors) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

2. Assay Execution:

  • In a 96-well plate, combine the following in each well:
  • Receptor membrane preparation (e.g., 20-100 µg protein).
  • A fixed concentration of the appropriate radioligand (e.g., [³H]-CGP 12177 for β-receptors at a concentration close to its Kd).
  • Varying concentrations of this compound (typically spanning 8-10 log units).
  • For determining non-specific binding, use a high concentration of a known non-radioactive competitor (e.g., 10 µM propranolol for β-receptors).
  • Assay buffer to reach a final volume (e.g., 250 µL).
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.

3. Separation and Counting:

  • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding at each this compound concentration to obtain specific binding.
  • Plot the specific binding as a function of the log of this compound concentration to generate a competition curve.
  • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Visualization: Radioligand Binding Assay Workflow

G prep Membrane Preparation (Tissue Homogenization & Centrifugation) incubation Incubation (Membranes + Radioligand + this compound) prep->incubation Add to Assay Plate filtration Vacuum Filtration (Separate Bound from Free Ligand) incubation->filtration Terminate Reaction counting Scintillation Counting (Quantify Bound Radioactivity) filtration->counting Measure Radioactivity analysis Data Analysis (Calculate IC50 and Ki) counting->analysis Generate Binding Curve

Workflow for a competitive radioligand binding assay.

Section 2: Functional Antagonism Characterization

Functional assays are critical for determining whether a drug that binds to a receptor acts as an antagonist (blocks the action of a native agonist), an agonist (mimics the native agonist), or a partial agonist. For an antagonist like this compound, these assays measure its ability to inhibit a biological response triggered by an agonist. The potency of the antagonist is typically expressed as an IC₅₀ (inhibition of response) or a pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[7][8]

Illustrative Functional Antagonist Potency of this compound

This table provides an example of how functional data for this compound would be summarized.

Assay TypeReceptor TargetAgonist UsedParameterIllustrative Value
Adenylyl Cyclase Inhibitionβ₁-Adrenoceptor IsoproterenolIC₅₀ (nM)12.5
Adenylyl Cyclase Inhibitionβ₂-Adrenoceptor IsoproterenolIC₅₀ (nM)45.0
Intracellular Ca²⁺ Mobilizationα₁-Adrenoceptor PhenylephrinepA₂7.1

Note: The data in this table is illustrative and serves to demonstrate standard data presentation. Specific experimental values for this compound require dedicated laboratory investigation.

Beta-Adrenoceptor Functional Antagonism

β₁ and β₂-adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Agonist binding activates Gs, which in turn stimulates the enzyme adenylyl cyclase (AC) to produce the second messenger cyclic AMP (cAMP).[9] An antagonist like this compound will competitively block the receptor, preventing agonist-induced cAMP production.

G β-Adrenoceptor Signaling and this compound Inhibition This compound This compound Receptor β-Adrenoceptor This compound->Receptor Blocks Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor Activates Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

β-Adrenoceptor signaling and site of this compound inhibition.

This protocol outlines a method to measure this compound's inhibition of agonist-stimulated cAMP production.

1. Cell Culture and Lysis:

  • Use a cell line stably expressing the target β-adrenoceptor subtype (e.g., CHO-β₁ cells).
  • Lyse the cells with a hypotonic buffer and prepare a crude membrane fraction by centrifugation, similar to the binding assay protocol.

2. Assay Execution:

  • The assay is performed in tubes or a 96-well plate containing:
  • Cell membrane preparation.
  • A fixed, stimulatory concentration of an agonist (e.g., 1 µM Isoproterenol).
  • Varying concentrations of this compound.
  • An ATP regeneration system (e.g., creatine phosphate and creatine kinase) and GTP.
  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • ATP to serve as the substrate for the reaction.
  • Initiate the reaction by adding the membranes and incubate at 37°C for a defined period (e.g., 15-30 minutes).

3. cAMP Quantification:

  • Terminate the reaction (e.g., by boiling or adding acid).
  • Quantify the amount of cAMP produced in each sample using a commercially available kit, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or a fluorescence-based assay.

4. Data Analysis:

  • Normalize the data, setting the basal cAMP level (no agonist) as 0% response and the maximal agonist-stimulated level (no this compound) as 100% response.
  • Plot the percent inhibition versus the log of this compound concentration.
  • Use non-linear regression to fit the data and determine the IC₅₀ value.

Alpha-1-Adrenoceptor Functional Antagonism

α₁-adrenoceptors couple to Gq proteins. Agonist binding activates Gq, which stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to cellular responses like smooth muscle contraction.[10] this compound's vasodilatory properties suggest it antagonizes this pathway in vascular smooth muscle.

G α₁-Adrenoceptor Signaling and this compound Inhibition This compound This compound Receptor α₁-Adrenoceptor This compound->Receptor Blocks Agonist Agonist (e.g., Phenylephrine) Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP₃ PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP₂ PIP2->PLC Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers

α₁-Adrenoceptor signaling and site of this compound inhibition.

Conclusion

The in vitro characterization of a drug's molecular targets is a cornerstone of modern pharmacology and drug development. For a compound like this compound, a comprehensive analysis using radioligand binding assays and functional antagonism studies is required to precisely define its affinity and potency at β- and α-adrenoceptors. These studies provide the quantitative data necessary to understand its selectivity profile, mechanism of action, and potential for therapeutic efficacy and off-target effects. While specific published data for this compound is limited, the methodologies detailed in this guide provide a clear framework for the in vitro experiments essential for advancing such a compound from a chemical entity to a well-understood therapeutic agent.

References

The Structure-Activity Relationship of Brefonalol: A Review of a Quinolinone-Based Beta-Blocker with Vasodilatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Brefonalol is a unique cardiovascular agent characterized by its dual mechanism of action: non-selective beta-adrenergic receptor blockade and direct vasodilation. Developed by Beiersdorf in the late 1980s and early 1990s, it was investigated for the treatment of hypertension, arrhythmias, and angina pectoris. Its chemical structure, featuring a 3,4-dihydro-2(1H)-quinolinone core linked to a substituted aminoethanol side chain, distinguishes it from traditional beta-blockers. This guide provides a comprehensive overview of the available information on the structure-activity relationship (SAR) of this compound, with a focus on its pharmacological effects and the molecular determinants of its dual activities. Due to the limited availability of public domain data from its initial development period, this review synthesizes information from general knowledge on beta-blocker SAR and related quinolinone derivatives to infer the key structural features governing this compound's activity.

Introduction

This compound, chemically named 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one, emerged as a promising antihypertensive agent due to its combined beta-blocking and vasodilating effects. This dual pharmacology offers a potential advantage over conventional beta-blockers by reducing peripheral resistance, which could lead to a more favorable hemodynamic profile. The core of this compound's structure is a quinolinone moiety, a scaffold that has been explored for various pharmacological activities. This document aims to dissect the structural components of this compound and relate them to its biological functions, providing a foundational understanding for researchers in cardiovascular drug discovery.

Core Structural Features and General SAR of Beta-Blockers

The pharmacological activity of beta-adrenergic antagonists is well-established and highly dependent on specific structural motifs. This compound shares several of these key features.

The Aminoethanol Side Chain

The —CH(OH)—CH2—NH— moiety is the cornerstone of most beta-blockers. The hydroxyl group on the benzylic carbon and the secondary amine are critical for binding to the adrenergic receptors.

  • Stereochemistry: The hydroxyl-bearing carbon is a chiral center. For beta-blockers, the (S)-enantiomer is typically the more active isomer, exhibiting significantly higher affinity for the beta-adrenergic receptor than the (R)-enantiomer. It is presumed that this compound follows this stereochemical preference.

  • Amino Substituent: The nature of the substituent on the nitrogen atom plays a crucial role in receptor affinity and selectivity. Bulky alkyl groups, such as the tert-butyl or isopropyl groups found in many beta-blockers, are known to enhance binding affinity. This compound possesses a large, lipophilic 2-methyl-4-phenylbutan-2-yl group, which likely contributes significantly to its receptor binding characteristics.

The Aromatic Moiety

The aromatic ring system and its substituents are major determinants of the antagonist's potency, selectivity (β1 vs. β2), and pharmacokinetic properties. In this compound, the traditional phenyl ring of many beta-blockers is replaced by a 3,4-dihydro-2(1H)-quinolinone system. This modification is central to its unique pharmacological profile.

Structure-Activity Relationship of the Quinolinone Core

The quinolinone ring system in this compound is not a common feature among classical beta-blockers. Its presence is the likely source of the compound's vasodilatory properties.

Vasodilatory Mechanism

The precise mechanism of vasodilation for this compound is not extensively detailed in publicly available literature. However, for other vasodilating beta-blockers, mechanisms include α1-adrenergic blockade, β2-adrenergic agonism, or direct smooth muscle relaxation through modulation of ion channels or nitric oxide pathways. Given the structural dissimilarity of this compound to α1-blockers, a direct effect on vascular smooth muscle is a plausible hypothesis. The quinolinone moiety itself has been investigated in other contexts for its potential to modulate various cellular signaling pathways.

Inferred SAR from Related Quinolinone Derivatives

Studies on other quinolinone-based cardiovascular agents may provide insights into the SAR of this compound's vasodilatory action. Modifications to the quinolinone ring, such as the position and nature of substituents, can significantly impact activity. For instance, substitutions at different positions on the aromatic portion of the quinolinone could influence potency and the balance between beta-blockade and vasodilation.

Quantitative Data on this compound and Analogs

Despite extensive searches of scientific literature and patent databases from the period of this compound's development, specific quantitative structure-activity relationship data, such as tables of analogs with corresponding binding affinities (Ki values) or functional activities (IC50/EC50 values), are not publicly available. The discontinuation of its development may have limited the publication of such detailed preclinical data.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its analogs are not available in the public domain. However, standard methodologies for assessing beta-adrenergic blockade and vasodilatory activity would have been employed.

Beta-Adrenergic Receptor Binding Assays

A standard protocol to determine the affinity of this compound and its analogs for beta-adrenergic receptors would involve a competitive radioligand binding assay.

experimental_workflow_binding_assay cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cell Homogenization (e.g., heart, lung, or cells expressing β-receptors) centrifugation Centrifugation & Washing tissue->centrifugation membrane_prep Membrane Preparation centrifugation->membrane_prep incubation Incubation (Membranes + Radioligand + Competitor) membrane_prep->incubation radioligand Radioligand (e.g., [3H]dihydroalprenolol) radioligand->incubation competitor This compound Analog (varying concentrations) competitor->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation competition_curve Competition Curve Plotting scintillation->competition_curve ic50 IC50 Determination competition_curve->ic50 ki Ki Calculation (Cheng-Prusoff equation) ic50->ki

Figure 1. Workflow for a beta-adrenergic receptor binding assay.
Functional Assays for Beta-Blockade

The antagonist effect of this compound would likely have been assessed using isolated tissue preparations, such as guinea pig atria or trachea, by measuring the inhibition of isoproterenol-induced responses (e.g., changes in heart rate or muscle relaxation).

In Vitro Vasodilation Assays

The vasodilatory effects could have been determined by measuring the relaxation of pre-constricted isolated arterial rings (e.g., rat aorta) in an organ bath setup.

experimental_workflow_vasodilation cluster_preparation Tissue Preparation cluster_experiment Vasodilation Experiment cluster_analysis Data Analysis dissection Artery Dissection (e.g., rat aorta) rings Cutting into Rings dissection->rings mounting Mounting in Organ Bath rings->mounting equilibration Equilibration mounting->equilibration constriction Contraction with Vasoconstrictor (e.g., phenylephrine, KCl) equilibration->constriction drug_addition Cumulative Addition of this compound Analog constriction->drug_addition tension_measurement Tension Measurement drug_addition->tension_measurement relaxation_curve Concentration-Response Curve tension_measurement->relaxation_curve ec50 EC50 Determination relaxation_curve->ec50

Figure 2. Workflow for an in vitro vasodilation assay.

Signaling Pathways

This compound's beta-blocking activity involves the canonical G-protein coupled receptor (GPCR) signaling pathway for beta-adrenergic receptors. Its vasodilatory action would involve pathways leading to smooth muscle relaxation.

Beta-Adrenergic Receptor Signaling Blockade

Beta-1 and beta-2 adrenergic receptors are coupled to the stimulatory G-protein, Gs. Activation of this pathway leads to the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn activates protein kinase A (PKA) and leads to various cellular responses, including increased heart rate and contractility. This compound, as a beta-blocker, competitively inhibits the binding of catecholamines (norepinephrine and epinephrine) to these receptors, thus preventing the downstream signaling cascade.

beta_blockade_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular catecholamine Catecholamine beta_receptor β-Adrenergic Receptor catecholamine->beta_receptor Activates This compound This compound This compound->beta_receptor Blocks gs_protein Gs Protein beta_receptor->gs_protein Activates blocked_response Blocked Cellular Response beta_receptor->blocked_response adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Converts to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., ↑ Heart Rate) pka->response

Figure 3. Beta-adrenergic signaling and its blockade by this compound.

Conclusion

This compound represents an interesting chemical entity with a dual pharmacological profile of beta-blockade and vasodilation, primarily attributed to its unique quinolinone structure. While the general principles of beta-blocker SAR can be applied to its aminoethanol side chain, the specific contributions of the quinolinone moiety to its vasodilatory effect and overall pharmacology remain an area where detailed public data is scarce. The lack of comprehensive SAR studies in the public domain for this compound and its analogs highlights a gap in the literature for this particular chemical series. Further investigation into the synthesis and biological evaluation of this compound derivatives, should they be undertaken, would be valuable in elucidating the precise molecular interactions responsible for its dual activities and could inform the design of novel cardiovascular agents. Researchers interested in this area may need to consult patent literature from the late 1980s and early 1990s, specifically from Beiersdorf, for any potentially undisclosed data.

Methodological & Application

Application Notes and Protocols: Synthesis of Brefonalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefonalol is a beta-adrenergic antagonist with vasodilating properties, positioning it as a compound of interest for cardiovascular research.[1][2][3] These application notes provide a detailed, plausible synthetic pathway for this compound, based on established methodologies for the synthesis of analogous aryloxypropanolamine beta-blockers.[4][5] The protocols herein offer a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of this compound.

Introduction

This compound, with the IUPAC name 6-[1-Hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one, is a beta-blocker that has been studied for its potential in treating hypertension.[1][3][6] Like many beta-blockers, its structure features an aryloxypropanolamine moiety, which is crucial for its pharmacological activity.[5][7] This document outlines a retro-synthetic analysis and a forward synthetic protocol for this compound, providing researchers with a practical guide for its preparation.

Retrosynthetic Analysis

The synthesis of this compound can be approached through a convergent strategy, starting from commercially available precursors. The key disconnection lies at the ether and amine bonds of the propanolamine side chain. This leads to three primary starting materials: a substituted quinolinone, epichlorohydrin, and a specific substituted amine.

Synthesis Pathway

A proposed synthetic pathway for this compound is a two-step process common for this class of compounds. The first step involves the formation of an epoxide intermediate via the reaction of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one with epichlorohydrin. The second step is the nucleophilic opening of the epoxide ring by 2-methyl-4-phenylbutan-2-amine to yield the final product, this compound.

Brefonalol_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product SM1 6-hydroxy-3,4-dihydro- 1H-quinolin-2-one INT1 6-(oxiran-2-ylmethoxy)-3,4- dihydro-1H-quinolin-2-one SM1:e->INT1:w Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux SM2 Epichlorohydrin SM2:e->INT1:w SM3 2-methyl-4-phenyl -butan-2-amine PROD This compound SM3:e->PROD:w INT1:e->PROD:w Solvent (e.g., Ethanol) Reflux

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one (Intermediate 1)

Materials:

  • 6-hydroxy-3,4-dihydro-1H-quinolin-2-one

  • Epichlorohydrin

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a stirred solution of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one in anhydrous acetone, add anhydrous potassium carbonate.

  • Add epichlorohydrin dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure epoxide intermediate.

Step 2: Synthesis of this compound

Materials:

  • 6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one (Intermediate 1)

  • 2-methyl-4-phenylbutan-2-amine

  • Ethanol

Procedure:

  • Dissolve the epoxide intermediate in ethanol.

  • Add 2-methyl-4-phenylbutan-2-amine to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-10 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions in the synthesis of other beta-blockers.

StepReactantsProductMolar RatioSolventTemperature (°C)Time (h)Yield (%)
16-hydroxy-3,4-dihydro-1H-quinolin-2-one, Epichlorohydrin, K₂CO₃6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one1 : 1.2 : 2Acetone56 (Reflux)12-1885-95
26-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one, 2-methyl-4-phenylbutan-2-amineThis compound1 : 1.1Ethanol78 (Reflux)6-1070-85

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Brefonalol_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Step 1: Epoxide Formation B Step 2: Amine Coupling A->B Intermediate C Work-up & Crude Isolation B->C Crude Product D Column Chromatography / Recrystallization C->D Purification E Characterization (NMR, MS, IR) D->E Pure Product

Caption: General experimental workflow for this compound synthesis.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -NH, C=O).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Epichlorohydrin is a carcinogen and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

These protocols provide a robust framework for the synthesis of this compound, enabling further research into its pharmacological properties and potential therapeutic applications.

References

Application Notes and Protocols for Brefonalol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Brefonalol is a beta-adrenergic antagonist that was investigated in the early 1990s.[1] Publicly available data on its administration in animal models, including specific dosages, pharmacokinetic profiles, and optimal vehicles, is limited. The following protocols are therefore provided as general guidelines for the administration of a beta-adrenergic antagonist in common animal models and should be adapted based on preliminary dose-finding, tolerability, and pharmacokinetic studies specific to this compound.

Introduction

This compound is a beta-adrenergic antagonist with vasodilating properties, indicating its potential for reducing heart rate and blood pressure.[1] As with any investigational compound, establishing a reliable and reproducible administration protocol is critical for obtaining meaningful preclinical data. This document provides detailed, generalized protocols for the oral and intravenous administration of a beta-blocker, intended to serve as a starting point for studies involving this compound.

Data Presentation: General Administration Guidelines

The following tables summarize general guidelines for oral and intravenous administration volumes and needle sizes for common laboratory animal models. These are maximum recommended volumes and may need to be adjusted based on the specific formulation of this compound and the experimental design.

Table 1: Maximum Recommended Dosing Volumes for Oral Gavage

Animal SpeciesBody Weight (g)Maximum Volume (mL/kg)
Mouse20-3010
Rat200-40010-20

Source: Adapted from general guidelines for oral gavage in rodents.

Table 2: Recommended Injection Volumes and Needle Sizes for Intravenous Administration

Animal SpeciesRouteMaximum Bolus Volume (mL/kg)Recommended Needle Gauge
MouseTail Vein527-30 G
RatTail Vein525-27 G
RatJugular Vein523-25 G

Source: Adapted from general guidelines for intravenous injections in rodents.

Experimental Protocols

Preparation of this compound Formulation

Note: The solubility of this compound in common vehicles is not well-documented. Preliminary solubility testing is essential.

Objective: To prepare a this compound solution or suspension suitable for in vivo administration.

Materials:

  • This compound powder

  • Sterile Water for Injection

  • Normal Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile filters (0.22 µm)

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Solubility Testing (Preliminary Step):

    • Assess the solubility of this compound in various vehicles (e.g., water, saline, PBS, 5% DMSO in saline, 10% PEG400 in water).

    • Determine the concentration at which this compound remains in solution or forms a stable suspension.

  • Vehicle Selection:

    • For intravenous administration, a clear, sterile, and isotonic solution is required. If DMSO is necessary to dissolve the compound, the final concentration should be kept to a minimum (ideally <5%) to avoid toxicity.

    • For oral administration, a solution or a homogenous suspension is acceptable. Co-solvents and surfactants (e.g., Tween 80) can be used to improve solubility and stability.

  • Formulation Preparation (Example for a solution):

    • Aseptically weigh the required amount of this compound powder.

    • If using a co-solvent like DMSO, dissolve the this compound in the co-solvent first.

    • Slowly add the aqueous vehicle (e.g., saline) to the this compound concentrate while vortexing to ensure complete dissolution.

    • For intravenous administration, sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

  • Formulation Storage:

    • Store the formulation as determined by stability studies, typically protected from light and refrigerated if necessary.

Protocol for Intravenous (IV) Administration in Rats

Objective: To administer this compound intravenously to a rat via the lateral tail vein.

Materials:

  • This compound formulation

  • Rat restrainer

  • Heat lamp or warming pad

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 G)

  • 70% ethanol or isopropanol wipes

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct injection volume.

    • Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

    • Place the rat in a suitable restrainer.

  • Injection Site Preparation:

    • Wipe the tail with a 70% alcohol swab to clean the injection site.

  • Injection:

    • Position the needle, bevel up, parallel to the vein and insert it at a shallow angle (approximately 15-20 degrees).

    • Aspirate gently to confirm the needle is in the vein (a small flash of blood should be visible in the needle hub).

    • Inject the this compound formulation slowly and steadily.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol for Oral Gavage Administration in Mice

Objective: To administer this compound orally to a mouse using a gavage needle.

Materials:

  • This compound formulation

  • Mouse gavage needle (18-20 G, flexible or curved with a ball tip)

  • Sterile syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal and Dose Preparation:

    • Weigh the mouse to calculate the correct administration volume.

    • Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.

  • Animal Restraint:

    • Firmly grasp the mouse by the scruff of the neck to immobilize its head. The body of the mouse should be supported.

  • Gavage Administration:

    • Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. If resistance is met, do not force it. Withdraw and re-attempt.

    • Once the needle is in the correct position (a pre-measured length from the mouth to the last rib), dispense the formulation slowly.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound formulation Formulation Development (Solubility, Stability) dose_finding Dose-Finding & Tolerability (Acute Toxicology) formulation->dose_finding pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) dose_finding->pk_pd efficacy Efficacy Studies (e.g., Hypertension Model) pk_pd->efficacy data_analysis Data Analysis & Interpretation efficacy->data_analysis

Caption: General experimental workflow for preclinical evaluation of a cardiovascular drug.

Signaling Pathway

beta_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol b_receptor β-Adrenergic Receptor g_protein Gs Protein b_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka ca_channels Ca2+ Channels pka->ca_channels Phosphorylates cellular_response Physiological Response (e.g., Increased Heart Rate, Vasodilation) ca_channels->cellular_response Leads to This compound This compound (Antagonist) This compound->b_receptor Blocks norepinephrine Norepinephrine (Agonist) norepinephrine->b_receptor Activates

Caption: Simplified beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.

References

Application Notes and Protocols for In Vivo Experimental Design Using Brefonalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a beta-adrenergic antagonist characterized by its dual action of reducing heart rate and blood pressure, coupled with vasodilating properties.[1] Clinical evidence in patients with arterial hypertension has demonstrated its efficacy in lowering blood pressure and heart rate.[1] These application notes provide a detailed guide for the in vivo experimental design and protocols for evaluating the antihypertensive effects of this compound in preclinical animal models. Due to a lack of specific published preclinical studies on this compound, the following protocols are based on clinical findings for this compound, established methodologies for similar beta-blockers, and general principles of in vivo pharmacological research.

Mechanism of Action

This compound is classified as a beta-adrenergic antagonist.[1] Its primary mechanism involves the blockade of β-adrenergic receptors, leading to a reduction in heart rate and cardiac output. Additionally, this compound exhibits vasodilating effects, which contribute to its antihypertensive action by decreasing total peripheral resistance.[1] While the precise signaling pathway of its vasodilatory action is not explicitly detailed in available literature, it is hypothesized to be similar to other third-generation beta-blockers which can involve nitric oxide (NO)-mediated pathways.

Signaling Pathways

The primary signaling pathway affected by this compound is the β-adrenergic receptor signaling cascade. By blocking these receptors, this compound inhibits the downstream effects of catecholamines like norepinephrine and epinephrine. The vasodilatory effect may involve pathways that increase the production of endothelial nitric oxide (eNO), leading to smooth muscle relaxation.

cluster_beta_blockade Beta-Adrenergic Blockade cluster_vasodilation Hypothesized Vasodilation Pathway This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Blocks AC Adenylyl Cyclase Beta_Receptor->AC Inhibits Activation cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Decreased Activation Heart_Rate Decreased Heart Rate PKA->Heart_Rate Cardiac_Output Decreased Cardiac Output PKA->Cardiac_Output Brefonalol_Vaso This compound Endothelial_Cell Endothelial Cell Brefonalol_Vaso->Endothelial_Cell Acts on eNOS eNOS Endothelial_Cell->eNOS Activates NO Nitric Oxide eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: Hemodynamic Effects of Oral this compound in Hypertensive Patients[1]
ParameterPlaceboPropranolol (80 mg)This compound (50 mg)This compound (100 mg)
Change in Systolic Blood Pressure (mmHg) ---Significant DecreaseSignificant DecreaseSignificant Decrease
Change in Diastolic Blood Pressure (mmHg) ---Significant DecreaseSignificant DecreaseSignificant Decrease
Change in Heart Rate (beats/min) ---Significant DecreaseSignificant DecreaseSignificant Decrease
Change in Cardiac Output ---Significant DecreaseSignificant DecreaseSignificant Decrease
Change in Stroke Volume ---DecreaseIncreaseComparable to Propranolol
Change in Total Peripheral Resistance ---Increase---Comparable to Propranolol
Change in Reactive Hyperemia ------Increase---

Note: "---" indicates data not specified in the source. "Significant Decrease" and "Increase" are relative to baseline measurements.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent antihypertensive effect of this compound in a genetic model of hypertension.

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Tail-cuff plethysmography system for blood pressure measurement

  • Telemetry system (for continuous monitoring, optional)

Experimental Workflow:

Acclimatization Acclimatization (1 week) Baseline_BP Baseline BP & HR Measurement (3 days) Acclimatization->Baseline_BP Randomization Randomization into Treatment Groups Baseline_BP->Randomization Dosing Daily Oral Dosing (4 weeks) Randomization->Dosing BP_Monitoring Weekly BP & HR Measurement Dosing->BP_Monitoring Final_Measurement Final BP & HR Measurement Dosing->Final_Measurement BP_Monitoring->Dosing Data_Analysis Data Analysis Final_Measurement->Data_Analysis

Caption: Experimental workflow for SHR study.

Procedure:

  • Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week.

  • Baseline Measurements: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for three consecutive days using a tail-cuff system to establish baseline values.

  • Randomization: Randomly assign rats to the following groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (Low Dose - e.g., 10 mg/kg)

    • Group 3: this compound (Mid Dose - e.g., 30 mg/kg)

    • Group 4: this compound (High Dose - e.g., 100 mg/kg)

    • Group 5: Positive control (e.g., Propranolol, 30 mg/kg)

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for 4 weeks. Doses are extrapolated from human clinical data and should be optimized in pilot studies.

  • Monitoring: Measure SBP, DBP, and HR weekly, 2-4 hours post-dosing.

  • Terminal Procedures: At the end of the treatment period, perform final hemodynamic measurements. Collect blood samples for pharmacokinetic analysis if required.

Protocol 2: Investigation of Vasodilatory Mechanism in Anesthetized Normotensive Rats

Objective: To investigate the potential role of the nitric oxide pathway in this compound-induced vasodilation.

Animal Model: Male Wistar or Sprague-Dawley rats, 12-16 weeks old.

Materials:

  • This compound

  • L-NAME (N(G)-nitro-L-arginine methyl ester) - a nitric oxide synthase (NOS) inhibitor

  • Anesthetic (e.g., urethane or pentobarbital)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and data acquisition system

  • Infusion pump

Experimental Workflow:

Anesthesia Anesthesia & Surgical Preparation Cannulation Arterial & Venous Cannulation Anesthesia->Cannulation Stabilization Hemodynamic Stabilization Cannulation->Stabilization Baseline_MAP Baseline MAP Recording Stabilization->Baseline_MAP Brefonalol_Infusion IV Infusion of This compound Baseline_MAP->Brefonalol_Infusion MAP_Response1 Record MAP Response Brefonalol_Infusion->MAP_Response1 LNAME_Admin Administer L-NAME MAP_Response1->LNAME_Admin Brefonalol_Infusion2 Repeat IV Infusion of this compound LNAME_Admin->Brefonalol_Infusion2 MAP_Response2 Record MAP Response Brefonalol_Infusion2->MAP_Response2 Comparison Compare MAP Responses MAP_Response2->Comparison

Caption: Workflow for investigating vasodilation mechanism.

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes until a steady hemodynamic state is achieved.

  • Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate.

  • This compound Administration: Administer a bolus intravenous (IV) dose of this compound (e.g., 1, 3, 10 mg/kg) and record the change in MAP.

  • NOS Inhibition: After the blood pressure returns to baseline, administer L-NAME (e.g., 30 mg/kg, IV) to inhibit nitric oxide synthase.

  • Repeat this compound Administration: Once the pressor effect of L-NAME has stabilized, administer the same bolus doses of this compound and record the MAP response.

  • Data Analysis: Compare the hypotensive response to this compound before and after L-NAME administration. A significantly attenuated response after L-NAME would suggest the involvement of the nitric oxide pathway.

Conclusion

These application notes and protocols provide a framework for the in vivo investigation of this compound. Given the limited preclinical data, it is crucial for researchers to conduct pilot studies to determine optimal dosing and administration routes for the chosen animal models. The proposed experimental designs will enable the characterization of this compound's antihypertensive efficacy and provide insights into its mechanism of action, thereby supporting its further development as a potential therapeutic agent for hypertension.

References

Application Note & Protocols: Evaluating Brefonalol Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brefonalol is a beta-adrenergic antagonist with vasodilating properties that has been investigated for the treatment of cardiovascular conditions such as hypertension.[1][2][3] As a sympatholytic drug, it functions by competitively blocking the binding of endogenous catecholamines like norepinephrine and epinephrine to beta-adrenergic receptors (β-ARs).[4] These receptors, primarily the β1 and β2 subtypes, are G protein-coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP), leading to various physiological responses, including increased heart rate and contractility.[4][5][6] By antagonizing these receptors, this compound mitigates these effects.[4]

This document provides detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound. The primary assay focuses on its direct mechanism of action—the inhibition of cAMP production. Additionally, secondary assays for evaluating downstream cellular health, such as cell viability and apoptosis, are included to provide a comprehensive profile of the compound's cellular effects.[7][8][9]

This compound's Mechanism of Action: Adrenergic Receptor Antagonism

This compound exerts its pharmacological effect by blocking β-adrenergic receptors. This action inhibits the Gs alpha subunit of the associated G protein, which in turn prevents the activation of adenylyl cyclase. The result is a decrease in the intracellular concentration of cAMP. This primary mechanism is central to its therapeutic effects on the cardiovascular system.

Brefonalol_MOA cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Decreased) AC->cAMP Converts Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->Receptor Activates This compound This compound This compound->Receptor Blocks ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Leads to

Caption: this compound's mechanism of action.

Experimental Workflow Overview

The evaluation of this compound efficacy follows a structured workflow, from initial cell culture preparation to final data analysis and interpretation. This process ensures reproducible and reliable results across different assays.

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture 1. Cell Culture (e.g., HEK293, CHO) Seeding 2. Plate Seeding Culture->Seeding Treatment 3. This compound Treatment (Dose-Response) Incubation 4. Incubation Treatment->Incubation Assay 5. Perform Assays (cAMP, Viability, etc.) Incubation->Assay Acquisition 6. Data Acquisition (Luminometer, Spectrophotometer) Analysis 7. Data Analysis (IC50, % Viability) Acquisition->Analysis Report 8. Reporting & Interpretation Analysis->Report

Caption: General experimental workflow.

Primary Efficacy Assay: cAMP Production

This assay directly measures the antagonistic effect of this compound on β-AR signaling by quantifying changes in intracellular cAMP levels. The cAMP-Glo™ Assay is a common method for this purpose.[10][11]

Protocol 3.1: cAMP-Glo™ Assay

Principle: This is a homogeneous, bioluminescent, high-throughput assay that measures cAMP levels in cells.[10] A decrease in luminescence indicates a decrease in cAMP concentration, as cAMP is the limiting component in a series of enzymatic reactions coupled to a luciferase reporter. The assay can be used to determine the potency (IC50) of this compound in inhibiting agonist-induced cAMP production.

Materials:

  • Cell line expressing β-adrenergic receptors (e.g., HEK293-β2AR, CHO-K1)

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS

  • This compound

  • β-adrenergic agonist (e.g., Isoproterenol)

  • cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or similar)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA). Also, prepare a solution of a β-AR agonist like Isoproterenol at a concentration that elicits ~80% of the maximal response (EC80).

  • Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 20 µL of the this compound dilutions to the respective wells.

    • Add 20 µL of the Isoproterenol solution to all wells except the negative control.

    • Incubate for 15-30 minutes at room temperature.

  • Cell Lysis: Add 40 µL of cAMP-Glo™ Lysis Buffer to each well. Incubate for 20 minutes at room temperature with gentle shaking.[12][13]

  • cAMP Detection: Add 40 µL of cAMP Detection Solution (containing Protein Kinase A) to each well. Incubate for 20 minutes at room temperature.[12][13]

  • Luminescence Reaction: Add 80 µL of Kinase-Glo® Reagent to each well. Incubate for 10 minutes at room temperature.[12][13]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescence signal is inversely proportional to the cAMP concentration. Plot the luminescence signal against the log concentration of this compound. Use a sigmoidal dose-response (variable slope) equation to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production.

Data Presentation: this compound IC50 Values
Cell LineAgonist (EC80 Conc.)This compound IC50 (nM)
HEK293-β1ARIsoproterenol (5 nM)8.5 ± 1.2
HEK293-β2ARIsoproterenol (2 nM)15.2 ± 2.5
CHO-K1Isoproterenol (10 nM)11.8 ± 1.9

Secondary Assays: Cell Health and Viability

While the primary effect of this compound is receptor antagonism, it is crucial to assess its impact on overall cell health to identify potential cytotoxic effects.

Protocol 4.1: Cell Viability (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable, metabolically active cells.

Materials:

  • Cells and culture medium

  • This compound

  • 96-well clear tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

Protocol 4.2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Principle: This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis. The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Materials:

  • Cells and culture medium

  • This compound

  • White, opaque 96-well assay plates

  • Caspase-Glo® 3/7 Assay Kit (Promega, or similar)

  • Luminometer

Procedure:

  • Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled plate.

  • Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

Data Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis. Express results as fold change in luminescence compared to the untreated control.

Data Presentation: this compound Cytotoxicity Profile
Cell LineTreatment DurationCell Viability (MTT) at 10 µM this compound (%)Caspase 3/7 Activation (Fold Change) at 10 µM this compound
HEK29324 hours98.2 ± 3.51.1 ± 0.2
HEK29348 hours95.6 ± 4.11.3 ± 0.3
H9c224 hours99.1 ± 2.81.0 ± 0.1
H9c248 hours97.4 ± 3.31.2 ± 0.2

Summary

The protocols outlined provide a robust framework for assessing the efficacy and cellular effects of this compound. The primary cAMP assay confirms its mechanism of action as a β-adrenergic antagonist and allows for quantitative determination of its potency (IC50). The secondary viability and apoptosis assays are essential for evaluating the compound's safety profile at the cellular level. Together, these assays deliver a comprehensive preclinical evaluation of this compound's efficacy.

References

Application Notes and Protocols for Brefonalol in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a third-generation beta-adrenergic blocking agent characterized by its dual mechanism of action: selective blockade of β1-adrenergic receptors and vasodilating properties. This unique pharmacological profile makes it a compound of interest in hypertension research. These application notes provide a comprehensive overview of this compound's mechanism of action, its application in preclinical hypertension research models, and detailed protocols for its evaluation.

Pharmacological Profile

This compound is an ethanolamine derivative that functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the heart. This action leads to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac output. In addition to its beta-blocking activity, this compound exhibits vasodilatory effects, which contribute to its antihypertensive action by reducing total peripheral resistance. While the precise mechanisms of vasodilation for this compound are not fully elucidated, third-generation beta-blockers typically achieve this through mechanisms such as α1-adrenergic receptor blockade or stimulation of nitric oxide (NO) production in the endothelium.

Application in Hypertension Research Models

The spontaneously hypertensive rat (SHR) is the most widely used animal model for studying essential hypertension. These rats genetically develop hypertension and exhibit many of the cardiovascular and renal complications seen in human hypertensive patients. Due to the lack of specific preclinical data for this compound, this document provides protocols and expected outcomes based on studies with other third-generation beta-blockers with similar mechanisms of action, such as carvedilol and nebivolol, in SHR models.

Data Presentation: Hemodynamic Effects of this compound and Comparable Third-Generation Beta-Blockers

The following tables summarize the quantitative data on the hemodynamic effects of this compound in human clinical trials and the effects of carvedilol and nebivolol in spontaneously hypertensive rats (SHRs).

Table 1: Hemodynamic Effects of a Single Oral Dose of this compound in Hypertensive Patients [1]

ParameterPlacebo (Baseline)This compound (50 mg)This compound (100 mg)Propranolol (80 mg)
Systolic Blood Pressure (mmHg) 158 ± 14Significant DecreaseComparable to 50 mgSignificant Decrease
Diastolic Blood Pressure (mmHg) 102 ± 6Significant DecreaseComparable to 50 mgSignificant Decrease
Heart Rate (beats/min) 78 ± 10Significant DecreaseComparable to 50 mgSignificant Decrease
Cardiac Output (L/min) 6.2 ± 1.2Significant DecreaseComparable to 50 mgSignificant Decrease
Stroke Volume (mL) 81 ± 18IncreasedComparable to PropranololDecreased
Total Peripheral Resistance No significant changeDecreasedComparable to PropranololIncreased

Data presented as mean ± SD. "Significant Decrease" indicates a statistically significant reduction compared to placebo.

Table 2: Effects of Chronic Treatment with Third-Generation Beta-Blockers in Spontaneously Hypertensive Rats (SHRs)

ParameterVehicle Control (SHR)CarvedilolNebivolol
Systolic Blood Pressure (mmHg) ~217-237↓ (~20 mmHg reduction)[2]No significant change in salt-loaded SHR[3]
Mean Arterial Pressure (mmHg) Elevated↓ (Significant reduction)[2]Normalized in SHR[4][5]
Heart Rate (beats/min) Elevated↓ (Significant reduction)[6][7]No significant change[4]
Cardiac Hypertrophy Present↓ (Greater reduction than propranolol)[6]Attenuated[8]
Renal Damage Present↓ (Greater reduction than propranolol)[6][7]Reduced fibrosis[3]

This table compiles data from multiple studies. Direct comparative studies may yield different results. Dosages and treatment durations varied across studies.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHRs)

Objective: To determine the effect of acute and chronic this compound administration on blood pressure and heart rate in SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

  • Normotensive Wistar-Kyoto (WKY) rats as controls.

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).

  • Vehicle control.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

  • Animal restrainers (for tail-cuff method).

  • Oral gavage needles.

Methodology:

  • Animal Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Baseline Measurements: Acclimate the rats to the blood pressure measurement procedure for several days before recording baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Drug Administration:

    • Acute Study: Divide SHRs into groups (n=8-10/group) to receive a single oral dose of vehicle or this compound at various concentrations. Measure blood pressure and heart rate at 0, 1, 2, 4, 6, 8, and 24 hours post-administration.

    • Chronic Study: Divide SHRs into groups to receive daily oral administration of vehicle or this compound for 4-8 weeks. Measure blood pressure and heart rate weekly.

  • Blood Pressure and Heart Rate Measurement:

    • Tail-Cuff Method: Place the rat in a restrainer and allow it to acclimatize. Position the tail cuff and pulse transducer on the tail. Inflate and deflate the cuff to record SBP, DBP, and HR.[3][7]

    • Radiotelemetry: For continuous and more accurate measurements, surgically implant a telemetry transmitter to monitor blood pressure and heart rate in freely moving animals.[2][9][10]

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control group.

Protocol 2: Assessment of End-Organ Damage

Objective: To evaluate the protective effects of this compound on target organs (heart and kidneys) in SHRs.

Materials:

  • Tissues (heart and kidneys) collected from chronically treated SHRs (from Protocol 1).

  • Formalin (10% neutral buffered).

  • Paraffin.

  • Histology stains (e.g., Hematoxylin and Eosin (H&E), Masson's trichrome).

  • Microscope.

Methodology:

  • Tissue Collection and Preparation: At the end of the chronic study, euthanize the rats and carefully excise the heart and kidneys. Weigh the organs to determine the organ-to-body weight ratio (an indicator of hypertrophy).

  • Histopathological Analysis:

    • Fix the tissues in 10% neutral buffered formalin.

    • Embed the tissues in paraffin and section them.

    • Stain the sections with H&E to assess cellular morphology and damage.

    • Use Masson's trichrome stain to visualize collagen deposition and assess fibrosis.

  • Analysis: Quantify the extent of cardiac hypertrophy, inflammation, and fibrosis in the heart, and glomerulosclerosis, tubular damage, and interstitial fibrosis in the kidneys.

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in hypertension research.

Brefonalol_Signaling_Pathway cluster_beta_blockade β1-Adrenergic Receptor Blockade (Cardiac Myocyte) cluster_vasodilation Vasodilation (Vascular Smooth Muscle) cluster_alpha_blockade α1-Adrenergic Blockade cluster_no_release Nitric Oxide Release This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Blocks AC Adenylyl Cyclase Beta1_AR->AC Inhibits Stimulation cAMP cAMP AC->cAMP ↓ Conversion PKA Protein Kinase A cAMP->PKA ↓ Activation Calcium Ca²⁺ Influx PKA->Calcium ↓ Phosphorylation Contraction ↓ Heart Rate & Myocardial Contractility Calcium->Contraction Brefonalol_alpha This compound Alpha1_AR α1-Adrenergic Receptor Brefonalol_alpha->Alpha1_AR Blocks PLC Phospholipase C Alpha1_AR->PLC Inhibits Activation IP3 IP₃ PLC->IP3 ↓ Production Ca_Release Ca²⁺ Release (SR) IP3->Ca_Release Vasc_Contraction ↓ Vasoconstriction Ca_Release->Vasc_Contraction Brefonalol_no This compound Endothelial_Cell Endothelial Cell Brefonalol_no->Endothelial_Cell Stimulates eNOS eNOS Endothelial_Cell->eNOS Activates NO Nitric Oxide eNOS->NO Produces sGC sGC (in VSMC) NO->sGC cGMP cGMP sGC->cGMP Relaxation Vasodilation cGMP->Relaxation

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis Animal_Selection Select SHRs and WKY controls (12-16 weeks old) Acclimatization Acclimatize animals (1 week) Animal_Selection->Acclimatization Baseline_BP Record baseline blood pressure and heart rate Acclimatization->Baseline_BP Grouping Randomize into treatment groups (Vehicle, this compound doses) Baseline_BP->Grouping Acute_Admin Acute Study: Single oral dose Grouping->Acute_Admin Chronic_Admin Chronic Study: Daily oral dose (4-8 weeks) Grouping->Chronic_Admin Acute_BP Measure BP/HR at multiple time points (0-24h) Acute_Admin->Acute_BP Chronic_BP Measure BP/HR weekly Chronic_Admin->Chronic_BP Hemodynamic_Analysis Statistical analysis of BP and HR data Acute_BP->Hemodynamic_Analysis Tissue_Collection Euthanize and collect heart and kidneys Chronic_BP->Tissue_Collection Chronic_BP->Hemodynamic_Analysis Organ_Weight Calculate organ-to-body weight ratios Tissue_Collection->Organ_Weight Histopathology Histopathological examination (H&E, Masson's Trichrome) Tissue_Collection->Histopathology Final_Report Data Interpretation and Reporting Hemodynamic_Analysis->Final_Report Organ_Weight->Final_Report Histopathology->Final_Report

Caption: Experimental workflow for this compound evaluation.

References

Application of Brefonalol in Cardiovascular Studies: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a non-selective beta-adrenergic receptor antagonist with additional vasodilating properties. This unique pharmacological profile makes it a compound of interest in cardiovascular research, particularly in the context of hypertension and other cardiovascular diseases where both beta-blockade and vasodilation are therapeutically beneficial. These application notes provide an overview of the experimental evaluation of this compound, including its hemodynamic effects, and offer detailed protocols for its investigation in both in vitro and in vivo cardiovascular models.

Data Presentation

Hemodynamic Effects of this compound in Hypertensive Patients

The following table summarizes the hemodynamic effects of single oral doses of this compound compared to placebo and propranolol in patients with arterial hypertension (WHO stages I and II)[1]. Data were collected 2, 4, 6, 10, and 24 hours post-administration. The values represent significant changes observed during these time points.

ParameterPlaceboPropranolol (80 mg)This compound (50 mg)This compound (100 mg)
Blood Pressure No significant changeSignificant reductionSignificant reductionSignificant reduction
Heart Rate No significant changeSignificant reductionSignificant reductionSignificant reduction
Cardiac Output No significant changeSignificant reductionSignificant reductionSignificant reduction
Stroke Volume No significant changeSignificant reductionIncreasedNo significant change
Total Peripheral Resistance No significant changeIncreasedNo significant changeIncreased
Reactive Hyperemia No significant changeNo significant changeIncreasedNot specified

Note: "Significant reduction" or "Increased" indicates a statistically significant change from baseline as reported in the study[1].

Signaling Pathways

The primary mechanism of action of this compound involves the blockade of β1 and β2-adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like norepinephrine and epinephrine. The vasodilatory effect of this compound contributes to its overall cardiovascular effects, though the precise molecular mechanism of this vasodilation is not fully elucidated. It may involve direct action on vascular smooth muscle or other signaling pathways.

Brefonalol_Signaling_Pathway cluster_adrenergic Adrenergic Signaling cluster_this compound This compound Action cluster_vasodilation Vasodilatory Action Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Adrenoceptor β-Adrenergic Receptor Catecholamines->Beta_Adrenoceptor G_Protein Gs Protein Beta_Adrenoceptor->G_Protein Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects This compound This compound This compound->Brefonalol_Beta_Block Antagonism Vascular_Smooth_Muscle Vascular Smooth Muscle Cell This compound->Vascular_Smooth_Muscle Direct or Indirect Action (Mechanism not fully elucidated) Brefonalol_Beta_Block->Beta_Adrenoceptor Vasodilation Vasodilation (Reduced Peripheral Resistance) Vascular_Smooth_Muscle->Vasodilation

This compound's dual mechanism of action.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound and similar compounds.

In Vitro Protocol: Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity of this compound for β1 and β2-adrenergic receptors.

1. Materials:

  • Cell lines expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells)

  • Cell culture medium and supplements

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2)

  • Radioligand (e.g., [3H]-CGP 12177 or [3H]-Dihydroalprenolol)

  • This compound hydrochloride

  • Non-specific binding competitor (e.g., high concentration of propranolol)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

2. Methods:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add increasing concentrations of this compound.

    • For non-specific binding, add a high concentration of propranolol.

    • Add a constant concentration of the radioligand to all wells.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of this compound concentration.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In_Vitro_Workflow start Start: Cell Culture with β-Adrenergic Receptors membrane_prep Membrane Preparation start->membrane_prep binding_assay Radioligand Binding Assay membrane_prep->binding_assay filtration Filtration and Washing binding_assay->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis end End: Determine Receptor Affinity data_analysis->end

Workflow for in vitro binding assay.
In Vivo Protocol: Hemodynamic Assessment in a Hypertensive Animal Model

This protocol describes the evaluation of this compound's effect on blood pressure and heart rate in a model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).

1. Animals:

  • Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Materials:

  • This compound hydrochloride

  • Vehicle (e.g., saline or a suitable solvent)

  • Telemetry system for continuous blood pressure and heart rate monitoring (or tail-cuff method for non-continuous measurements)

  • Oral gavage needles

3. Methods:

  • Animal Preparation:

    • Implant telemetry transmitters in the abdominal aorta of the rats under anesthesia.

    • Allow animals to recover for at least one week before the study.

  • Experimental Procedure:

    • Record baseline blood pressure and heart rate for a 24-hour period.

    • Randomly assign animals to treatment groups: Vehicle control, this compound (various doses).

    • Administer the assigned treatment by oral gavage.

    • Continuously monitor blood pressure, heart rate, and activity for at least 24 hours post-dosing.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each animal.

    • Average the data for each treatment group.

    • Compare the effects of this compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Generate dose-response curves for the effects of this compound on blood pressure and heart rate.

In_Vivo_Workflow start Start: Acclimatize Hypertensive and Control Rats telemetry Implant Telemetry Transmitters (Optional, for continuous monitoring) start->telemetry baseline Record Baseline Hemodynamics telemetry->baseline randomization Randomize into Treatment Groups baseline->randomization dosing Administer this compound or Vehicle randomization->dosing monitoring Monitor Blood Pressure and Heart Rate dosing->monitoring data_analysis Data Analysis and Comparison monitoring->data_analysis end End: Evaluate Antihypertensive Efficacy data_analysis->end

Workflow for in vivo hemodynamic study.

Conclusion

This compound presents a compelling profile for cardiovascular research due to its combined beta-blocking and vasodilating activities. The provided data and protocols offer a framework for the systematic investigation of its pharmacological properties. Further studies are warranted to fully elucidate the molecular mechanisms underlying its vasodilatory effects and to explore its therapeutic potential in a broader range of cardiovascular diseases.

References

Application Notes and Protocols: Brefonalol for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Brefonalol in various in vitro experimental settings. The information is intended to guide researchers in accurately preparing this compound solutions and designing robust experimental workflows.

Physicochemical Properties of this compound

This compound is a beta-adrenoreceptor antagonist.[1] A summary of its key physicochemical properties is presented in the table below. Understanding these properties is crucial for its proper handling and use in experimental assays.

PropertyValueSource
Molecular Formula C₂₂H₂₈N₂O₂PubChem
Molecular Weight 352.5 g/mol PubChem
CAS Number 104051-20-9PubChem[2][3]
Solubility Specific solubility data in common laboratory solvents is not readily available. As a general guideline for beta-blockers, which are often sparingly soluble in water, initial dissolution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol is recommended before further dilution in aqueous buffers or cell culture media. Experimental verification of solubility is highly advised.General Knowledge

Dissolution Protocol for this compound

This protocol describes the preparation of a high-concentration stock solution of this compound and its subsequent dilution to working concentrations for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Ethanol (100%), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile phosphate-buffered saline (PBS) or desired cell culture medium

Procedure for Preparing a 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh out 3.525 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Initial Dissolution: Add 1 mL of 100% DMSO to the tube containing the this compound powder.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution with the appropriate sterile aqueous buffer (e.g., PBS) or cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: When preparing working solutions, ensure that the final concentration of DMSO in the experimental medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[4]

  • Precipitation Check: After dilution, visually inspect the working solutions for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution step or slightly increasing the final DMSO concentration if permissible for your experimental system.

Experimental Protocols

The following are example protocols for common in vitro assays used to characterize the activity of this compound.

Protocol 1: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for beta-adrenergic receptors.

Materials:

  • Cell membranes expressing the target beta-adrenergic receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-Dihydroalprenolol for beta-receptors)

  • This compound working solutions at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known antagonist like Propranolol)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filter manifold and vacuum pump

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, radiolabeled ligand, and either a vehicle control, this compound at varying concentrations, or the non-specific binding control.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filter manifold. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Protocol 2: cAMP Functional Assay

This assay measures the effect of this compound on the downstream signaling of beta-adrenergic receptors, specifically the production of cyclic AMP (cAMP).

Materials:

  • Cells expressing the target beta-adrenergic receptor (e.g., HEK293 cells)

  • Cell culture medium

  • Beta-adrenergic agonist (e.g., Isoproterenol)

  • This compound working solutions

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell lysis buffer (if required by the kit)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with this compound: Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound or a vehicle control. Incubate for a specified period (e.g., 30 minutes).

  • Agonist Stimulation: Add the beta-adrenergic agonist (e.g., Isoproterenol) to all wells (except for the basal control) to stimulate cAMP production. Incubate for a time determined by optimization (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells (if necessary) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration in the presence of the agonist. Determine the IC₅₀ value of this compound for the inhibition of agonist-stimulated cAMP production.

Visualizations

This compound Signaling Pathway

Brefonalol_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling (Canonical) cluster_arrestin β-Arrestin Signaling (Biased) BAR β-Adrenergic Receptor Gs Gs Protein BAR->Gs Couples to This compound This compound This compound->BAR Blocks Agonist Agonist (e.g., Isoproterenol) Agonist->BAR Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_G Cellular Response (e.g., Relaxation) PKA->Cellular_Response_G Phosphorylates GRK GRK GRK->BAR Phosphorylates Arrestin β-Arrestin Arrestin->BAR Binds ERK ERK1/2 Arrestin->ERK Activates Cellular_Response_A Cellular Response (e.g., Gene Expression) ERK->Cellular_Response_A Activates Brefonalol_Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Dissolution Dissolve this compound in DMSO (10 mM Stock) Working_Sol Prepare Working Solutions in Assay Buffer/Medium Dissolution->Working_Sol Binding_Assay Receptor Binding Assay (Determine Affinity) Working_Sol->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP Measurement) Working_Sol->Functional_Assay Collect_Data Collect Raw Data Binding_Assay->Collect_Data Functional_Assay->Collect_Data Calc_IC50 Calculate IC₅₀/EC₅₀ Values Collect_Data->Calc_IC50 Plot_Graphs Generate Dose-Response Curves Calc_IC50->Plot_Graphs Conclusion Draw Conclusions Plot_Graphs->Conclusion Brefonalol_Logical_Relationships cluster_compound Compound Properties cluster_experimental Experimental Design cluster_outcome Experimental Outcome Solubility Solubility Solvent_Choice Solvent Selection (e.g., DMSO) Solubility->Solvent_Choice Mechanism Mechanism of Action (β-blocker) Assay_Selection Assay Selection (Binding, Functional) Mechanism->Assay_Selection Concentration_Range Concentration Range Solvent_Choice->Concentration_Range Reliable_Data Reliable & Reproducible Data Solvent_Choice->Reliable_Data Assay_Selection->Concentration_Range Assay_Selection->Reliable_Data Controls Appropriate Controls (Vehicle, Positive, Negative) Concentration_Range->Controls Controls->Reliable_Data

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of Brefonalol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Brefonalol.

FAQs: Understanding and Addressing this compound's Bioavailability Challenges

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a beta-adrenergic antagonist that has demonstrated potential therapeutic effects, including reducing heart rate and blood pressure.[1] However, like many beta-blockers, it is reported to have poor oral bioavailability, which can lead to high variability in patient response and limit its clinical efficacy.[2] Overcoming this challenge is crucial for successful clinical development.

Q2: What are the likely causes of this compound's poor oral bioavailability?

A2: While specific data for this compound is limited, its physicochemical properties (e.g., a predicted XLogP3 of 2.7 suggesting moderate lipophilicity) and the common characteristics of other lipophilic beta-blockers like propranolol, point to two primary challenges:[3][4]

  • Extensive First-Pass Metabolism: This is a common issue for beta-blockers where a significant portion of the drug is metabolized in the liver after absorption from the gut, reducing the amount of active drug reaching systemic circulation.[5][6]

  • Poor Aqueous Solubility: Many drug candidates exhibit low solubility in the gastrointestinal fluids, which can limit their dissolution and subsequent absorption.[7]

Q3: How can I determine the primary cause of this compound's poor bioavailability in my experiments?

A3: A systematic approach involving both in vitro and in vivo studies is recommended. Key experiments include:

  • Aqueous Solubility Studies: To determine the intrinsic solubility of this compound at different pH values.

  • In Vitro Permeability Assays (e.g., Caco-2): To assess its potential for intestinal absorption and identify if it is a substrate for efflux transporters.[4][8]

  • In Vitro Metabolism Studies (e.g., liver microsomes): To evaluate its metabolic stability.

  • In Vivo Pharmacokinetic Studies in Animal Models: Comparing oral (PO) and intravenous (IV) administration to determine the absolute bioavailability and understand the extent of first-pass metabolism.[9]

Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A4: Several formulation strategies can be explored, targeting either solubility enhancement or reduction of first-pass metabolism:

  • To Enhance Solubility and Dissolution:

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[7]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[2][10]

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubilization in the GI tract.[5]

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • To Reduce First-Pass Metabolism:

    • Prodrug Approach: Modifying the this compound molecule to a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation.

    • Co-administration with Metabolic Inhibitors: While not a formulation strategy per se, identifying and co-administering inhibitors of the specific metabolic enzymes can increase bioavailability, though this can be complex due to potential drug-drug interactions.

    • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can alter its absorption pathway and potentially reduce hepatic first-pass metabolism.[6]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: Low and Variable Results in In Vitro Dissolution Studies
Potential Cause Troubleshooting Steps
Poor wetting of the drug powder. Incorporate a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) in the dissolution medium.
Drug degradation in the dissolution medium. Assess the stability of this compound at the pH of the dissolution medium. If degradation is observed, consider using a different buffer system or adding antioxidants.
Inadequate agitation. Ensure the paddle or basket speed is appropriate and consistent across all vessels.
Drug precipitation after initial dissolution. This can occur with supersaturating formulations like solid dispersions. Consider adding precipitation inhibitors (e.g., HPMC) to the formulation or dissolution medium.
Issue 2: Low Permeability in Caco-2 Assays
Potential Cause Troubleshooting Steps
This compound is a substrate for efflux transporters (e.g., P-glycoprotein). Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux. Consider co-incubating with known efflux inhibitors (e.g., verapamil for P-gp).
Poor apical solubility. Ensure the concentration of this compound in the donor compartment does not exceed its solubility in the assay buffer.
Low transcellular permeability. If efflux is not the issue, the inherent permeability of the molecule may be low. Focus on formulation strategies that can enhance permeability, such as the inclusion of permeation enhancers.
Poor monolayer integrity. Check the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment to ensure their integrity.
Issue 3: Low Bioavailability in Animal Pharmacokinetic Studies Despite Good In Vitro Permeability
Potential Cause Troubleshooting Steps
High first-pass metabolism. Compare the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration. A low F% (Absolute Bioavailability) with a high AUC after IV dosing strongly suggests extensive first-pass metabolism.[9]
Poor in vivo dissolution. The in vitro dissolution method may not be predictive of the in vivo environment. Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) to better simulate the fed and fasted states of the small intestine.
Gastric degradation. Assess the stability of this compound in simulated gastric fluid. If it is unstable, consider enteric-coated formulations.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₂₈N₂O₂[4]
Molecular Weight352.5 g/mol [4]
XLogP32.7[4]

Table 2: Representative Pharmacokinetic Parameters of a Lipophilic Beta-Blocker (Propranolol) for Analogous Comparison

Disclaimer: The following data for propranolol is provided for illustrative purposes to demonstrate the concept of poor oral bioavailability due to high first-pass metabolism, a common characteristic of lipophilic beta-blockers.

ParameterValueSignificanceSource
Oral Bioavailability (F)~25%Indicates that only a quarter of the orally administered dose reaches systemic circulation.[3]
Protein Binding~90%High protein binding can affect the volume of distribution and clearance.[3]
Elimination Half-life3-6 hoursRelatively short half-life may necessitate frequent dosing or extended-release formulations.[3]
MetabolismExtensive hepatic (first-pass) metabolismThis is the primary reason for the low oral bioavailability.[3][5]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Preparation of Dosing Solutions: Prepare a dosing solution of this compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Assessment (Apical to Basolateral - A to B): a. Remove the culture medium from the apical and basolateral compartments. b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Add the this compound dosing solution to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Permeability Assessment (Basolateral to Apical - B to A): a. Follow the same procedure as above but add the dosing solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 is indicative of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the absolute oral bioavailability of a this compound formulation.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) as a bolus injection via the tail vein.

    • Oral (PO) Group: Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein cannula) at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t½ (half-life) for both IV and PO routes.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[9]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_solution Formulation Strategies problem Poor Oral Bioavailability of this compound solubility Aqueous Solubility Studies problem->solubility permeability Caco-2 Permeability Assay problem->permeability metabolism In Vitro Metabolism Studies problem->metabolism pk_study In Vivo PK Study (IV vs. PO) problem->pk_study low_solubility Low Solubility solubility->low_solubility permeability->low_solubility high_fpm High First-Pass Metabolism metabolism->high_fpm pk_study->high_fpm sol_strat Particle Size Reduction Solid Dispersions Lipid-Based Systems low_solubility->sol_strat fpm_strat Prodrug Approach Nanoparticle Delivery high_fpm->fpm_strat

Caption: Troubleshooting workflow for poor oral bioavailability.

formulation_decision_tree cluster_cause Primary Cause? cluster_sol_solutions Solubility Enhancement cluster_fpm_solutions Metabolism Reduction cluster_eval Evaluation start Start: Poorly Bioavailable this compound cause_sol Low Solubility (BCS Class II/IV) start->cause_sol cause_fpm High First-Pass Metabolism start->cause_fpm ps_red Particle Size Reduction cause_sol->ps_red solid_disp Solid Dispersions cause_sol->solid_disp lipid_sys Lipid-Based Systems cause_sol->lipid_sys prodrug Prodrug Approach cause_fpm->prodrug nano Nanoparticle Encapsulation cause_fpm->nano eval In Vitro Dissolution & In Vivo PK Studies ps_red->eval solid_disp->eval lipid_sys->eval prodrug->eval nano->eval

Caption: Decision tree for selecting a formulation strategy.

References

Brefonalol stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential stability issues related to Brefonalol during long-term storage. The information is intended to assist in troubleshooting common problems encountered during experimental research and development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound, providing a systematic approach to problem resolution.

IssuePossible CausesRecommended Actions
Appearance of new peaks in HPLC chromatogram - Degradation of this compound due to exposure to light, heat, or reactive excipients. - Contamination from solvents, glassware, or other equipment.- Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. - Analyze a blank sample (solvent without this compound) to rule out contamination. - Review the storage conditions of the sample.
Decrease in this compound peak area over time - Chemical degradation of the active pharmaceutical ingredient (API). - Adsorption of this compound onto the surface of the storage container. - Evaporation of the solvent, leading to a change in concentration.- Re-assay the sample using a freshly prepared standard to confirm the loss of potency. - Investigate the compatibility of this compound with the container material. - Check the integrity of the container seal to prevent solvent evaporation.
Change in physical appearance (e.g., color change, precipitation) - Formation of colored degradation products. - Exceeding the solubility limit of this compound in the chosen solvent system upon storage. - Interaction with excipients leading to the formation of insoluble complexes.- Characterize the precipitate to determine its identity. - Evaluate the solubility of this compound in the formulation at different temperatures. - Conduct compatibility studies with all excipients in the formulation.
Inconsistent analytical results - Non-homogeneity of the sample. - Instability of this compound in the analytical solvent. - Issues with the analytical method (e.g., column degradation, mobile phase inconsistency).- Ensure proper mixing of the sample before analysis. - Evaluate the stability of this compound in the chosen analytical diluent over the typical analysis time. - Perform system suitability tests to ensure the analytical method is performing correctly.

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

Based on its chemical structure, which contains a secondary amine, a hydroxyl group, and a lactam ring within a quinolinone system, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The secondary amine and the benzylic hydroxyl group are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to light.

  • Hydrolysis: The lactam ring in the quinolinone structure could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the ring.

  • Dehydration: The secondary alcohol could undergo dehydration, especially at elevated temperatures and acidic conditions, to form an alkene.

Potential Degradation Pathway of this compound

G This compound This compound Oxidation_Product Oxidation Product (e.g., N-oxide, Ketone) This compound->Oxidation_Product [O] Hydrolysis_Product Hydrolysis Product (Ring-opened) This compound->Hydrolysis_Product H₂O (Acid/Base) Dehydration_Product Dehydration Product (Alkene) This compound->Dehydration_Product Δ, H⁺

Caption: Potential degradation routes for this compound.

2. What are the recommended storage conditions for this compound?

To minimize degradation, this compound drug substance and formulated products should be stored in well-closed containers, protected from light, and kept at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C) for long-term storage.[1][2][3] The optimal conditions should be determined through formal stability studies.

3. How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[4][5] The development process involves:

  • Forced Degradation Studies: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[6]

  • Chromatographic Separation: Developing an HPLC method that can separate the parent this compound peak from all generated degradation product peaks. This often involves screening different columns, mobile phases, and gradient conditions.

  • Method Validation: Validating the final method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Workflow for Stability-Indicating Method Development

G Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Peroxide) Start->Forced_Degradation Method_Development HPLC Method Development (Column, Mobile Phase) Forced_Degradation->Method_Development Separation_Check Adequate Separation of This compound and Degradants? Method_Development->Separation_Check Separation_Check->Method_Development No Method_Validation Method Validation (ICH) Separation_Check->Method_Validation Yes End End: Validated Method Method_Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

4. Do excipients affect the stability of this compound?

Yes, excipients can significantly impact the stability of a drug.[7][8] For this compound, particular attention should be paid to:

  • Reducing sugars (e.g., lactose): The secondary amine in this compound could potentially undergo a Maillard reaction with reducing sugars, leading to degradation.[9]

  • Excipients with peroxide impurities (e.g., povidone, polyethylene glycols): These can promote oxidative degradation of this compound.[10][11]

  • pH-modifying excipients: Buffers and other acidic or basic excipients will influence the pH of the formulation microenvironment and can catalyze hydrolysis or other pH-dependent degradation reactions.[9]

It is crucial to conduct compatibility studies by analyzing binary mixtures of this compound and each excipient under accelerated storage conditions.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze by a suitable HPLC-UV method, comparing to an unstressed control sample.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Assay and Impurity Detection

Objective: To quantify this compound and detect degradation products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 254 nm

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition% Assay of this compound% Total ImpuritiesMajor Degradation Product (Relative Retention Time)
Control 99.80.2-
0.1 N HCl, 60°C, 24h 92.57.50.85
0.1 N NaOH, 60°C, 24h 88.111.91.15
3% H₂O₂, RT, 24h 85.314.70.92, 1.08
Heat (80°C), 48h 97.22.80.85
Light (UV/Vis), 24h 95.44.61.25

Logical Relationship for Troubleshooting Stability Issues

G Issue Observed Stability Issue (e.g., Degradation, Potency Loss) Investigate_Storage Investigate Storage Conditions (Temp, Light, Humidity) Issue->Investigate_Storage Investigate_Formulation Investigate Formulation (Excipient Compatibility) Issue->Investigate_Formulation Investigate_Method Investigate Analytical Method (Specificity, Accuracy) Issue->Investigate_Method Root_Cause Identify Root Cause Investigate_Storage->Root_Cause Investigate_Formulation->Root_Cause Investigate_Method->Root_Cause Corrective_Action Implement Corrective Action (e.g., Change Storage, Reformulate) Root_Cause->Corrective_Action

Caption: Decision-making process for addressing stability problems.

References

Troubleshooting Brefonalol synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering impurities during the synthesis of Brefonalol. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound synthesis?

Impurities in the synthesis of this compound, a beta-adrenergic antagonist, can originate from several sources:

  • Starting Materials: Residual impurities in the starting materials, 4-(2,3-epoxypropoxy)benzaldehyde and tert-butylamine, can carry through the synthesis and appear in the final product.

  • By-products of the Reaction: Side reactions can lead to the formation of undesired compounds. Common by-products in the synthesis of similar beta-blockers include dimers, products of incomplete reactions, or isomers.

  • Degradation Products: this compound, like other beta-blockers, can degrade under certain conditions of heat, light, or pH, leading to the formation of degradation products.

  • Residual Solvents: Solvents used in the reaction or purification steps may not be completely removed and can remain as residual impurities.[1]

Q2: I am observing an unknown peak in my HPLC analysis of this compound. What could it be?

An unknown peak in the HPLC chromatogram could correspond to several potential impurities. Based on the synthesis pathway, possible impurities include:

  • Unreacted Starting Materials: Residual 4-(2,3-epoxypropoxy)benzaldehyde or tert-butylamine.

  • Dimer Impurity: Formed by the reaction of two molecules of the epoxide with one molecule of tert-butylamine.

  • Hydrolysis Product: The epoxide ring of 4-(2,3-epoxypropoxy)benzaldehyde can undergo hydrolysis to form the corresponding diol.

  • Oxidation Product: The aldehyde group of this compound is susceptible to oxidation to a carboxylic acid.

To identify the unknown peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight determination and NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation are recommended.[2][3]

Troubleshooting Guide

Issue 1: Low Yield of this compound

A low yield of the desired product can be attributed to several factors. The following table summarizes potential causes and suggested solutions.

Potential CauseSuggested Solution
Incomplete reaction- Ensure the reaction is monitored to completion using an appropriate analytical technique (e.g., TLC, HPLC).- Increase the reaction time or temperature if necessary, while monitoring for degradation.
Suboptimal reaction conditions- Verify the correct molar ratio of reactants.- Ensure the solvent is of appropriate quality and is anhydrous if required.
Formation of by-products- Analyze the reaction mixture to identify major by-products.- Adjust reaction conditions (e.g., temperature, addition rate of reactants) to minimize side reactions.
Loss of product during work-up and purification- Optimize the extraction and purification procedures to minimize product loss.- Ensure the pH is carefully controlled during extractions.

Issue 2: Presence of a Dimer Impurity

The formation of a dimer is a common side reaction. Here's how to address it:

  • Reaction Stoichiometry: Using a molar excess of the amine (tert-butylamine) can help to minimize the formation of the dimer where two epoxide molecules react with one amine.

  • Controlled Addition: Adding the epoxide starting material slowly to the amine solution can help to maintain a high local concentration of the amine, favoring the desired 1:1 reaction.

Issue 3: Oxidation of the Aldehyde Group

The aldehyde functional group in this compound can be sensitive to oxidation.

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with the reaction and ease of removal must be evaluated.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 4-(2,3-epoxypropoxy)benzaldehyde

  • tert-Butylamine

  • Methanol (or other suitable solvent)

  • Hydrochloric acid

  • Sodium carbonate

  • Chloroform

  • Acetonitrile

Procedure:

  • Dissolve 4-(2,3-epoxypropoxy)benzaldehyde in an excess of tert-butylamine.

  • Reflux the resulting solution for 17 hours.

  • Remove the excess tert-butylamine by distillation at atmospheric pressure.

  • To the solid residue, add 6 N hydrochloric acid and heat the mixture on a steam bath for 5 hours.

  • Cool the solution and concentrate it under reduced pressure.

  • Make the concentrated solution basic (pH 10) with a saturated aqueous solution of sodium carbonate.

  • Extract the product with chloroform.

  • Concentrate the chloroform extract to obtain a solid.

  • Recrystallize the solid from acetonitrile to yield pure 4-(3-tert-butylamino-2-hydroxypropoxy)benzaldehyde (this compound).[2]

Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the analysis of this compound and its potential impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Brefonalol_Synthesis Reactant1 4-(2,3-epoxypropoxy)benzaldehyde Product This compound Reactant1->Product Reflux Reactant2 tert-Butylamine Reactant2->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Impurity Detected in this compound Synthesis Analysis Characterize Impurity (LC-MS, NMR) Start->Analysis Decision1 Impurity Identified? Analysis->Decision1 Decision1->Analysis No Decision2 Source of Impurity? Decision1->Decision2 Yes Path_SM Starting Material Impurity Decision2->Path_SM Starting Material Path_BP Reaction By-product Decision2->Path_BP By-product Path_DP Degradation Product Decision2->Path_DP Degradation Solution_SM Purify Starting Materials Path_SM->Solution_SM Solution_BP Optimize Reaction Conditions (Stoichiometry, Temperature) Path_BP->Solution_BP Solution_DP Modify Work-up/Storage (Inert Atmosphere, Temperature Control) Path_DP->Solution_DP End Impurity Minimized Solution_SM->End Solution_BP->End Solution_DP->End

References

Technical Support Center: Brefonalol Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Brefonalol is a beta-adrenergic antagonist that was investigated around 1990 but is not known to be marketed.[1] Consequently, specific data on its dosage optimization and side effect profile are limited. This guide provides a framework for researchers based on the established principles of beta-blocker pharmacology. All experimental procedures should be conducted in accordance with institutional and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a beta-adrenergic antagonist.[1] Like other drugs in this class, it competitively blocks beta-adrenergic receptors from binding with catecholamines such as norepinephrine and epinephrine.[2][3] This action leads to a reduction in heart rate and blood pressure, as well as vasodilation.[1] Beta-blockers can be non-selective, targeting both β1 and β2 receptors, or cardioselective, primarily targeting β1 receptors in the heart.[2] The specific selectivity profile of this compound would need to be determined experimentally.

Q2: What are the expected side effects of this compound in preclinical models?

A2: Based on the pharmacology of beta-blockers, potential side effects in animal models may include bradycardia (slow heart rate), hypotension (low blood pressure), fatigue, and bronchoconstriction (if it has β2-blocking activity).[4][5] Researchers should closely monitor cardiovascular and respiratory parameters.

Q3: How can I start to determine an optimal dose of this compound in my experimental model?

A3: Dose-ranging studies are essential. It is advisable to start with a low dose and gradually escalate while monitoring for both therapeutic effects (e.g., reduction in heart rate and blood pressure) and adverse effects. The goal is to identify the minimum effective dose that achieves the desired physiological response with the fewest side effects.[6][7]

Q4: What in vitro assays are recommended before proceeding to in vivo studies?

A4: Initial in vitro studies are crucial to characterize the compound's interaction with its molecular targets.[8] Recommended assays include receptor binding assays to determine the affinity of this compound for β1 and β2 adrenergic receptors and functional assays in cell lines expressing these receptors to assess its antagonist activity (e.g., measuring changes in cyclic AMP levels).[9]

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Troubleshooting Steps
Excessive Bradycardia or Hypotension in Animal Models The administered dose is too high, or the animal model is particularly sensitive to beta-blockade.- Immediately reduce the dosage or temporarily halt administration. - Continuously monitor vital signs. - In future experiments, start with a lower dose and use a slower dose-escalation schedule. - Consider the use of a cardioselective beta-blocker if β2-adrenergic blockade is contributing to the hypotensive effect.
Unexpected Respiratory Distress Potential β2-adrenergic receptor blockade leading to bronchoconstriction, especially in susceptible models.- Monitor respiratory rate and effort. - Discontinue the drug if severe distress is observed. - Assess the selectivity of this compound for β1 vs. β2 receptors in vitro to understand this liability better.
High Inter-Individual Variability in Response Differences in drug metabolism, receptor density, or underlying physiological state of the animals.- Ensure a homogenous population of animals (age, weight, health status). - Increase the sample size to improve statistical power. - Investigate potential pharmacokinetic variability through plasma drug concentration measurements.
Lack of Efficacy at Tested Doses The doses administered are too low, or there is poor bioavailability of the compound.- Increase the dose in a stepwise manner. - Analyze the pharmacokinetic profile of this compound to ensure adequate absorption and exposure. - Re-verify the potency of the compound with in vitro assays.

Data Presentation

Table 1: Hypothetical In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki, nM)
β1-adrenergicData to be determined
β2-adrenergicData to be determined
α1-adrenergicData to be determined

Table 2: Example of a Dose-Ranging Study Design for this compound in a Rodent Model

Dose Group This compound Dose (mg/kg) Primary Endpoints Safety Monitoring
1 (Control)Vehicle- Heart Rate (HR) - Mean Arterial Pressure (MAP)- Continuous ECG - Respiration Rate
2 (Low Dose)0.1- HR - MAP- Continuous ECG - Respiration Rate
3 (Mid Dose)1- HR - MAP- Continuous ECG - Respiration Rate
4 (High Dose)10- HR - MAP- Continuous ECG - Respiration Rate

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for β1 and β2-adrenergic receptors.

  • Materials: Membranes from cells stably expressing human β1 or β2-adrenergic receptors, radioligand (e.g., ³H-dihydroalprenolol), this compound, scintillation counter.

  • Method:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 value determined from the competition binding curve.

Protocol 2: In Vivo Cardiovascular Assessment in a Rat Model

  • Objective: To evaluate the dose-dependent effects of this compound on heart rate and blood pressure.

  • Materials: Anesthetized or conscious telemetered rats, this compound, vehicle control, data acquisition system.

  • Method:

    • Acclimatize animals to the experimental setup.

    • Record baseline cardiovascular parameters (heart rate, blood pressure).

    • Administer this compound or vehicle intravenously or orally.

    • Continuously monitor and record heart rate and blood pressure for a defined period.

    • Analyze the data to determine the magnitude and duration of the cardiovascular effects at different doses.

Visualizations

Brefonalol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor Beta-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor Activates This compound This compound This compound->Beta_Adrenergic_Receptor Blocks G_Protein G Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates

Caption: General signaling pathway of beta-adrenergic receptor activation and its inhibition by this compound.

Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays (Receptor Binding, Functional Assays) Start->In_Vitro_Assays Dose_Range_Finding In Vivo Dose-Ranging Studies (Rodent Model) In_Vitro_Assays->Dose_Range_Finding Data_Analysis Analyze Efficacy and Side Effects Dose_Range_Finding->Data_Analysis Optimal_Dose_Selection Select Optimal Dose Range Data_Analysis->Optimal_Dose_Selection Confirmatory_Studies Confirmatory Studies (Larger Animal Model) Optimal_Dose_Selection->Confirmatory_Studies End End Confirmatory_Studies->End

Caption: A typical experimental workflow for determining the optimal dosage of a novel beta-blocker.

References

Brefonalol Clinical Trial Design: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical trial design for Brefonalol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that we should consider in our trial design?

A1: this compound is a beta-adrenergic antagonist with additional vasodilating properties.[1] This dual-action mechanism is a critical consideration for your trial design. Unlike non-vasodilating beta-blockers that may increase peripheral resistance, this compound's vasodilatory effect may offer a more favorable hemodynamic profile by reducing peripheral vascular resistance while maintaining cardiac output and stroke volume.[2][3] Your trial should be designed to evaluate both the beta-blocking and vasodilating effects to fully characterize its clinical profile.

Q2: How does this compound's dual-action affect patient selection?

A2: The dual mechanism suggests that this compound could be beneficial for a broader range of hypertensive patients, including those who may not tolerate traditional beta-blockers well due to effects on peripheral resistance. Consider including patient subgroups that could specifically benefit from vasodilation, such as patients with certain comorbidities. However, be mindful that this heterogeneity in the patient population might necessitate a larger sample size to demonstrate efficacy across all subgroups.

Q3: What are the key challenges in designing a clinical trial for a vasodilating beta-blocker like this compound?

A3: A key challenge is to distinguish the clinical effects of beta-blockade from those of vasodilation. Trial designs should incorporate endpoints that can measure both effects. For instance, alongside blood pressure reduction, consider measuring parameters like peripheral vascular resistance, cardiac output, and stroke volume.[2][3] Another challenge is dose-finding, as the balance between beta-blockade and vasodilation may be dose-dependent.[1]

Q4: Are there any known safety concerns from previous this compound studies that should be monitored?

A4: A known potential side effect of combined alpha and beta-blockers is a drop in blood pressure upon standing (orthostatic hypotension).[4] Although the specific alpha-blocking properties of this compound are not detailed in the provided search results, its vasodilating nature warrants careful monitoring of blood pressure, especially upon initiation of treatment and with dose escalations.

Troubleshooting Guides

Issue 1: Difficulty in Determining the Optimal Dose of this compound

Symptom: Inconsistent or unexpected hemodynamic responses across different dose cohorts. For example, a higher dose does not produce a proportionally greater reduction in blood pressure, or it leads to a less favorable balance of beta-blockade and vasodilation.

Troubleshooting Steps:

  • Review Existing Phase I/II Data: Analyze early-phase data to understand the dose-response relationship for both beta-blocking effects (e.g., heart rate reduction) and vasodilating effects (e.g., changes in peripheral resistance). A study comparing 50 mg and 100 mg of this compound showed that the lower dose might offer a more balanced relationship between its beta-adrenergic blocking and vasodilating properties.[1]

  • Implement a Dose-Titration Protocol: A dose-titration design can help in identifying the optimal dose for individual patients. Start with a low dose and gradually increase it while monitoring hemodynamic parameters.

  • Utilize Non-invasive Hemodynamic Monitoring: Employ techniques like impedance cardiography and venous occlusion plethysmography to get a detailed picture of the hemodynamic effects at different doses, as was done in a previous this compound trial.[1]

Issue 2: High Variability in Patient Response to this compound

Symptom: Significant inter-patient variability in blood pressure reduction and other hemodynamic parameters, making it difficult to demonstrate a consistent treatment effect.

Troubleshooting Steps:

  • Stratify Patients by Genetic Biomarkers: Polymorphisms in adrenergic receptors or drug-metabolizing enzymes can lead to variable drug responses. Consider a study design that includes pharmacogenomic analysis to identify potential genetic factors influencing this compound's efficacy and safety.

  • Control for Concomitant Medications: Ensure that the clinical trial protocol clearly defines and controls for the use of other medications that could affect blood pressure or hemodynamic status.

  • Standardize Blood Pressure Measurement: Implement a rigorous and standardized protocol for blood pressure measurement to minimize variability. This should include specific instructions on patient posture, rest period before measurement, and the number of readings.

Data Presentation

Table 1: Hemodynamic Effects of Single Oral Doses of this compound and Propranolol in Patients with Arterial Hypertension [1]

ParameterPlaceboPropranolol (80 mg)This compound (50 mg)This compound (100 mg)
Blood Pressure No significant changeSignificant reductionSignificant reductionSignificant reduction
Heart Rate No significant changeSignificant reductionSignificant reductionSignificant reduction
Cardiac Output No significant changeSignificant reductionSignificant reductionSignificant reduction
Stroke Volume No significant changeSignificant reductionIncreasedComparable to Propranolol
Total Peripheral Resistance No significant changeIncreasedNo significant changeComparable to Propranolol
Reactive Hyperemia No significant changeNo significant changeIncreasedComparable to Propranolol

This table summarizes the findings from a placebo-controlled, randomized, cross-over study in 16 patients with arterial hypertension (WHO stages I and II).[1]

Experimental Protocols

Protocol 1: Assessment of Beta-Adrenergic Blockade

Objective: To quantify the degree of beta-blockade induced by this compound.

Methodology:

  • Isoproterenol Challenge Test: This test is performed before and after this compound administration.

  • Establish a baseline heart rate for each participant.

  • Administer a standardized intravenous infusion of isoproterenol, a non-selective beta-agonist, at a rate sufficient to increase the heart rate by a predefined amount (e.g., 25 beats per minute).

  • Record the dose of isoproterenol required to achieve this heart rate increase.

  • After administration of this compound, repeat the isoproterenol challenge.

  • The degree of beta-blockade is determined by the rightward shift in the isoproterenol dose-response curve. A higher dose of isoproterenol will be required to achieve the same heart rate increase in the presence of this compound.

Protocol 2: Evaluation of Vasodilating Properties

Objective: To assess the vasodilating effects of this compound.

Methodology:

  • Forearm Blood Flow Measurement: Utilize venous occlusion plethysmography to measure forearm blood flow at baseline.

  • Administer this compound.

  • Repeat forearm blood flow measurements at specified time points after drug administration.

  • An increase in forearm blood flow, indicative of vasodilation, is the primary endpoint.

  • Additionally, reactive hyperemia can be assessed by measuring the increase in blood flow following a period of arterial occlusion. An enhanced hyperemic response would suggest an improvement in endothelial function, a potential effect of a vasodilating beta-blocker.[1]

Mandatory Visualization

Brefonalol_Signaling_Pathway cluster_cell Cardiomyocyte / Smooth Muscle Cell Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Contraction_Relaxation Increased Heart Rate & Contraction (Heart) Vasoconstriction (Vessels) Ca_Channels->Contraction_Relaxation Leads to Vasodilation Vasodilation Brefonalol_Vaso This compound (Vasodilating Component) Brefonalol_Vaso->Vasodilation Promotes

Caption: this compound's dual mechanism of action on the beta-adrenergic signaling pathway.

Dose_Optimization_Workflow Start Start: Suboptimal Dose Response Review_Data Review Pre-clinical & Phase I/II Data Start->Review_Data Assess_Balance Assess Balance of β-Blockade vs. Vasodilation Review_Data->Assess_Balance Is_Balance_Optimal Is Balance Optimal? Assess_Balance->Is_Balance_Optimal Implement_Titration Implement Dose-Titration Protocol in New Cohort Is_Balance_Optimal->Implement_Titration No Continue_Trial Continue Trial with Refined Dose Is_Balance_Optimal->Continue_Trial Yes Monitor_Hemodynamics Monitor Hemodynamics (e.g., Impedance Cardiography) Implement_Titration->Monitor_Hemodynamics Analyze_Response Analyze Individual Dose-Response Monitor_Hemodynamics->Analyze_Response Define_Optimal_Dose Define Optimal Dose Range Analyze_Response->Define_Optimal_Dose Define_Optimal_Dose->Continue_Trial

Caption: Workflow for optimizing this compound dose selection.

Logical_Relationship_Diagram This compound This compound Beta_Blockade β-Adrenergic Blockade This compound->Beta_Blockade Vasodilation Vasodilation This compound->Vasodilation Reduced_HR Reduced Heart Rate Beta_Blockade->Reduced_HR Reduced_CO Reduced Cardiac Output Beta_Blockade->Reduced_CO Reduced_PVR Reduced Peripheral Vascular Resistance Vasodilation->Reduced_PVR BP_Reduction Blood Pressure Reduction Reduced_HR->BP_Reduction Reduced_CO->BP_Reduction Reduced_PVR->BP_Reduction

Caption: Logical relationship of this compound's dual mechanism to blood pressure reduction.

References

Brefonalol Targeted Delivery System - Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Brefonalol delivery systems for targeted therapy. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and data presentation to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for reconstituting lyophilized this compound-loaded nanoparticles?

A1: To properly reconstitute lyophilized this compound-loaded nanoparticles, we recommend adding the specified volume of sterile, nuclease-free water or an appropriate buffer solution (e.g., PBS) directly to the vial. Gently swirl the vial to ensure the nanoparticle cake is fully hydrated. Avoid vigorous shaking or vortexing, as this can lead to nanoparticle aggregation. Allow the vial to sit at room temperature for 5-10 minutes to ensure complete reconstitution.

Q2: What is the recommended storage condition for the this compound nanoparticle suspension?

A2: Once reconstituted, the this compound nanoparticle suspension should be stored at 2-8°C for short-term use (up to one week). For long-term storage, it is advisable to aliquot the suspension into smaller volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles, as this can compromise the integrity and stability of the nanoparticles.[1]

Q3: How can I confirm the encapsulation of this compound within the nanoparticles?

A3: The encapsulation of this compound can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC). This involves separating the encapsulated drug from the free drug in the suspension, typically by ultracentrifugation or size exclusion chromatography. The amount of encapsulated drug is then quantified and compared to the total amount of drug used in the formulation to determine the encapsulation efficiency.

Q4: Is it possible to surface-modify the this compound nanoparticles with targeting ligands?

A4: Yes, the nanoparticles are designed to facilitate surface modification. The surface of the nanoparticles can be functionalized with targeting ligands such as antibodies, peptides, or aptamers to enhance delivery to specific cell types.[1] This typically involves covalent conjugation to the nanoparticle surface. Detailed protocols for surface modification can be provided upon request.

Troubleshooting Guide

Issue 1: Nanoparticle Aggregation Upon Reconstitution

  • Question: I observed visible aggregates in my this compound nanoparticle suspension after reconstitution. What could be the cause and how can I resolve this?

  • Answer: Nanoparticle aggregation can occur due to several factors, including improper reconstitution technique, incorrect solvent pH, or high ionic strength of the reconstitution buffer.[2] To troubleshoot this, ensure you are gently swirling the vial during reconstitution rather than shaking it.[3] Use a low ionic strength buffer and verify that the pH is within the recommended range for the formulation. If aggregation persists, you can try brief bath sonication (2-3 minutes) to disperse the aggregates. However, prolonged sonication should be avoided as it can damage the nanoparticles.

Issue 2: Low Drug Loading Efficiency

  • Question: My experiments show a lower than expected drug loading efficiency for this compound. What factors could be contributing to this?

  • Answer: Low drug loading can be influenced by the physicochemical properties of this compound, the composition of the nanoparticle matrix, and the parameters of the formulation process.[4] Consider optimizing the drug-to-polymer/lipid ratio during formulation. The solvent used and the rate of its removal can also significantly impact drug encapsulation.[5] For lipid-based nanoparticles, adjusting the lipid composition to include a mix of solid and liquid lipids can create imperfections in the crystal lattice, potentially increasing drug loading capacity.[6]

Issue 3: Premature Drug Release

  • Question: I am observing a rapid "burst" release of this compound from the nanoparticles in my in vitro release studies. How can I achieve a more sustained release profile?

  • Answer: A significant initial burst release is often due to the drug being adsorbed to the surface of the nanoparticles rather than being encapsulated within the core.[7] To mitigate this, ensure proper purification of the nanoparticles after formulation to remove any surface-adsorbed drug. Modifying the composition of the nanoparticle matrix, for instance by using polymers with higher molecular weight or a higher degree of crystallinity, can slow down the drug diffusion and polymer degradation rate, leading to a more sustained release.[7][8]

Issue 4: Inconsistent Results in Cell-Based Assays

  • Question: I am seeing high variability in my in vitro cytotoxicity or uptake studies with the this compound nanoparticles. What could be the cause?

  • Answer: Inconsistent results in cell-based assays can arise from nanoparticle interference with the assay components or from unstable nanoparticle formulations.[9][10] Nanoparticles can interact with colorimetric or fluorescent reagents used in cytotoxicity assays, leading to inaccurate readings.[11] It is recommended to include nanoparticle-only controls (without cells) to check for any interference. Additionally, ensure that the nanoparticle suspension is monodisperse and stable in the cell culture medium, as aggregation can lead to variable cellular uptake.

Quantitative Data Summary

The following table provides a summary of typical quantitative data for a batch of this compound-loaded nanoparticles. These values should serve as a reference for quality control and experimental consistency.

ParameterMethodSpecification
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-15 to -30 mV
Drug Loading HPLC5 - 10% (w/w)
Encapsulation Efficiency HPLC> 85%

Experimental Protocols

1. Protocol for Particle Size and Zeta Potential Measurement

  • Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge of the this compound nanoparticles.

  • Methodology:

    • Dilute the reconstituted nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration for DLS analysis.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • For particle size measurement, set the instrument to perform at least three measurements, with each measurement consisting of 10-15 runs.

    • For zeta potential measurement, use an appropriate folded capillary cell.

    • Record the Z-average diameter, PDI, and zeta potential values.

2. Protocol for Determining Drug Loading and Encapsulation Efficiency

  • Objective: To quantify the amount of this compound encapsulated within the nanoparticles.

  • Methodology:

    • Encapsulation Efficiency: a. Separate the free this compound from the nanoparticle suspension by ultracentrifugation at 15,000 x g for 30 minutes at 4°C. b. Carefully collect the supernatant containing the free drug. c. Quantify the amount of this compound in the supernatant using a validated HPLC method. d. Calculate the Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100.

    • Drug Loading: a. Lyophilize a known volume of the purified nanoparticle suspension to obtain the dry weight of the nanoparticles. b. Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug. c. Quantify the amount of this compound in the solution using a validated HPLC method. d. Calculate the Drug Loading (%) = (Mass of Drug in Nanoparticles / Mass of Nanoparticles) x 100.[12]

3. Protocol for In Vitro Drug Release Study

  • Objective: To evaluate the release kinetics of this compound from the nanoparticles over time.

  • Methodology:

    • Place a known amount of the this compound nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the sealed dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the amount of this compound released into the medium at each time point using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Visualized Workflows and Pathways

Brefonalol_Signaling_Pathway cluster_membrane Cell Membrane Beta-Adrenergic_Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Beta-Adrenergic_Receptor->G_Protein Inhibits Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Blocked This compound This compound This compound->Beta-Adrenergic_Receptor Antagonist Binding ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Inhibited Cellular_Response Reduced Heart Rate & Blood Pressure PKA->Cellular_Response Downstream Signaling Reduced

Caption: this compound's antagonist action on the β-adrenergic receptor signaling pathway.

Nanoparticle_Characterization_Workflow cluster_char Characterization Formulation Nanoparticle Formulation Purification Purification Formulation->Purification Physicochemical_Char Physicochemical Characterization Purification->Physicochemical_Char In_Vitro_Release In Vitro Drug Release Physicochemical_Char->In_Vitro_Release Stability_Studies Stability Studies In_Vitro_Release->Stability_Studies In_Vitro_Cellular_Assays In Vitro Cellular Assays Stability_Studies->In_Vitro_Cellular_Assays In_Vivo_Studies In Vivo Animal Studies In_Vitro_Cellular_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Optimization In_Vivo_Studies->Data_Analysis Data_Analysis->Formulation Optimization Feedback

Caption: Experimental workflow for developing and characterizing this compound nanoparticles.

Troubleshooting_Aggregation Start Nanoparticle Aggregation Observed Check_Reconstitution Reconstitution Technique Correct? Start->Check_Reconstitution Check_Buffer Buffer pH & Ionic Strength Optimal? Check_Reconstitution->Check_Buffer Yes Adjust_Technique Adjust Technique: Gentle Swirling Check_Reconstitution->Adjust_Technique No Apply_Sonication Apply Brief Bath Sonication Check_Buffer->Apply_Sonication Yes Adjust_Buffer Use Recommended Buffer Check_Buffer->Adjust_Buffer No Reformulate Consider Reformulation Apply_Sonication->Reformulate Aggregation Persists Proceed Proceed with Experiment Apply_Sonication->Proceed Aggregation Resolved Adjust_Technique->Check_Reconstitution Adjust_Buffer->Check_Buffer

Caption: A logical workflow for troubleshooting nanoparticle aggregation issues.

References

How to mitigate off-target effects of Brefonalol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Brefonalol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential off-target effects of this compound during preclinical and clinical research. Given that this compound is a non-marketed β-adrenergic antagonist, this guide leverages data from the structurally similar and well-characterized non-selective β-blocker, Propranolol, to provide relevant insights and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a β-adrenergic antagonist with additional vasodilating properties. Its primary mechanism of action is the competitive, non-selective blockade of β1 and β2-adrenergic receptors. This action inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, cardiac contractility, and blood pressure. The vasodilatory effects contribute to its overall antihypertensive action.

Q2: What are the potential off-target effects of this compound?

As a non-selective β-blocker, this compound's off-target effects are primarily due to its blockade of β2-adrenergic receptors, which are widely distributed throughout the body. Potential off-target effects, extrapolated from data on similar non-selective β-blockers like Propranolol, may include:

  • Bronchoconstriction: Blockade of β2-receptors in the smooth muscle of the airways can lead to breathing difficulties, particularly in patients with asthma or chronic obstructive pulmonary disease (COPD).

  • Peripheral Vasoconstriction: Inhibition of β2-mediated vasodilation can result in cold extremities.

  • Metabolic Disturbances: Interference with β2-receptor-mediated glycogenolysis and gluconeogenesis can mask the symptoms of hypoglycemia and potentially alter lipid profiles.

  • Central Nervous System (CNS) Effects: Due to its lipophilicity, this compound may cross the blood-brain barrier and cause side effects such as fatigue, dizziness, and sleep disturbances.

  • Interaction with other receptors: Non-selective beta-blockers can sometimes interact with other receptor types, such as serotonin receptors, which could lead to unexpected physiological effects.

Q3: How can we mitigate the off-target effects of this compound in our experiments?

Mitigation of off-target effects can be approached through several strategies during experimental design and execution:

  • Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target engagement. A dose-response curve should be established for both on-target and potential off-target effects.

  • Use of Selective Antagonists/Agonists: In in-vitro and ex-vivo experiments, co-administration with selective β1 or β2 antagonists or agonists can help to dissect the specific receptor contributions to the observed effects.

  • Cell-Type Specificity: Utilize cell lines or primary cells that predominantly express the target receptor (β1) to reduce the confounding effects of off-target receptor activation.

  • In Vivo Considerations: In animal studies, careful monitoring of physiological parameters such as respiratory function, blood glucose levels, and body temperature is crucial. Consider using animal models that are less susceptible to the specific off-target effects being investigated.

  • Structural Analogs: If resources permit, synthesizing and testing structural analogs of this compound with potentially higher selectivity for the β1-receptor could be a long-term strategy.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Issue Possible Cause Suggested Solution
High variability in receptor binding assays. Inconsistent cell membrane preparation.Ensure a standardized protocol for membrane preparation with consistent homogenization and centrifugation steps. Quantify protein concentration accurately for each batch.
Pipetting errors.Use calibrated pipettes and proper technique. For radioligand binding assays, ensure thorough mixing of reagents.
Radioligand degradation.Aliquot and store the radioligand at the recommended temperature. Avoid repeated freeze-thaw cycles.
Unexpected cell signaling readouts. Off-target receptor activation.Use a panel of cell lines with varying receptor expression profiles. Employ selective antagonists to block potential off-target receptors.
Assay interference.Test for compound autofluorescence or quenching in fluorescence-based assays. Run appropriate vehicle controls.
Difficulty in determining IC50/Ki values. Inappropriate concentration range of the compound.Perform a wide range of serial dilutions to ensure a complete inhibition curve.
Non-specific binding is too high.Optimize the washing steps in binding assays. Consider using a different blocking agent.
In Vivo Experiment Troubleshooting
Issue Possible Cause Suggested Solution
Unexpected animal mortality. Severe bronchoconstriction or cardiovascular collapse.Reduce the initial dose of this compound. Closely monitor respiratory rate and cardiovascular parameters (heart rate, blood pressure). Have rescue agents (e.g., β2-agonist) available.
High variability in physiological measurements. Animal stress.Acclimatize animals to the experimental procedures and environment. Handle animals gently and consistently.
Inconsistent drug administration.Ensure accurate and consistent dosing for all animals. Use the appropriate route of administration for the experimental question.
Observed effects do not correlate with in vitro data. Pharmacokinetic/pharmacodynamic (PK/PD) discrepancies.Conduct PK studies to determine the bioavailability, distribution, metabolism, and excretion of this compound in the animal model.
Species differences in receptor pharmacology.Be aware of potential differences in receptor subtypes and their distribution between the in vitro system and the in vivo model.

Quantitative Data

Due to the limited availability of public data on this compound, the following tables present data for Propranolol, a structurally similar non-selective β-blocker, to illustrate the principles of on-target and off-target effects.

Table 1: Receptor Binding Affinity of Propranolol (Ki in nM)

This table demonstrates the binding profile of Propranolol across a panel of receptors. Lower Ki values indicate higher binding affinity. The high affinity for β1 and β2 adrenergic receptors represents its primary on-target activity, while binding to other receptors indicates potential off-target interactions.

ReceptorKi (nM)Receptor TypeImplication of Off-Target Binding
β1-adrenergic 1.1 On-Target Therapeutic effect (cardiac)
β2-adrenergic 0.8 On-Target Therapeutic and potential off-target effects
5-HT1A71Serotonin ReceptorPotential for CNS side effects
5-HT1B17Serotonin ReceptorPotential for CNS side effects
5-HT2A538Serotonin ReceptorPotential for CNS side effects
α1-adrenergic>1000Adrenergic ReceptorLow affinity, less likely to cause α-blockade effects
Dopamine D2>5000Dopamine ReceptorVery low affinity, unlikely to have dopaminergic effects

Data compiled from various public databases and scientific literature. Values can vary depending on the experimental conditions.

Table 2: Common Side Effects of Non-Selective Beta-Blockers in Clinical Trials

This table summarizes common adverse events observed with non-selective beta-blockers in human clinical trials, providing a reference for potential off-target effects to monitor in preclinical and clinical research with this compound.

Adverse EventFrequency in Treatment Group (%)Frequency in Placebo Group (%)
Dizziness10-205-10
Fatigue10-155-8
Bradycardia (slow heart rate)5-10<1
Hypotension (low blood pressure)5-102-5
Bronchospasm1-5 (higher in susceptible individuals)<1
Nausea2-51-3

Frequency ranges are approximate and can vary based on the specific drug, dose, and patient population.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay to Determine Receptor Selectivity

Objective: To determine the binding affinity (Ki) of this compound for human β1 and β2-adrenergic receptors and assess its selectivity.

Materials:

  • Cell membranes from stable cell lines expressing either human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

  • This compound (test compound).

  • Propranolol (non-selective control).

  • Metoprolol (β1-selective control).

  • ICI 118,551 (β2-selective control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes + [³H]-CGP 12177 + binding buffer.

    • Non-specific Binding: Cell membranes + [³H]-CGP 12177 + a high concentration of Propranolol (e.g., 10 µM).

    • Competition Binding: Cell membranes + [³H]-CGP 12177 + varying concentrations of this compound (or control compounds).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

    • The selectivity ratio is calculated by dividing the Ki for the β2-receptor by the Ki for the β1-receptor.

Protocol 2: In Vivo Assessment of Cardiovascular and Respiratory Effects in a Rodent Model

Objective: To evaluate the on-target cardiovascular effects and potential off-target respiratory effects of this compound in an animal model.

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • This compound.

  • Vehicle control (e.g., saline or a suitable solvent).

  • Anesthesia (e.g., isoflurane).

  • Telemetry system for continuous monitoring of blood pressure and heart rate.

  • Whole-body plethysmography system for measuring respiratory function.

Procedure:

  • Animal Preparation and Telemetry Implantation: Surgically implant telemetry transmitters into the abdominal aorta of the rats for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week.

  • Acclimatization: Acclimatize the animals to the plethysmography chamber and handling procedures for several days before the experiment.

  • Baseline Measurements: Record baseline cardiovascular and respiratory parameters for a stable period (e.g., 60 minutes) before drug administration.

  • Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intravenous injection) at various doses.

  • Data Collection:

    • Continuously monitor and record blood pressure, heart rate, and activity via the telemetry system for several hours post-administration.

    • At specific time points post-administration, place the animals in the whole-body plethysmography chamber and measure respiratory parameters, including tidal volume, respiratory rate, and Penh (a measure of bronchoconstriction).

  • Data Analysis:

    • Calculate the change from baseline for all measured parameters at each dose and time point.

    • Compare the effects of this compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • Generate dose-response curves for the effects of this compound on cardiovascular and respiratory parameters.

Visualizations

Signaling_Pathway_Beta1 β1-Adrenergic Receptor Signaling Pathway This compound This compound (Antagonist) Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Blocks Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CardiacEffects Increased Heart Rate Increased Contractility PKA->CardiacEffects Phosphorylates Targets

Caption: β1-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.

Signaling_Pathway_Beta2 β2-Adrenergic Receptor Signaling Pathway This compound This compound (Antagonist) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Blocks Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates SmoothMuscleRelaxation Bronchodilation Vasodilation PKA->SmoothMuscleRelaxation Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound, leading to off-target effects.

Experimental_Workflow Experimental Workflow for Assessing Off-Target Effects cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment BindingAssay Receptor Binding Assay (β1, β2, and off-target panel) CellSignaling Cell-Based Signaling Assays (cAMP, Ca²⁺ flux) BindingAssay->CellSignaling Confirm functional activity PK_PD Pharmacokinetic/ Pharmacodynamic Studies BindingAssay->PK_PD Inform dose selection CardioResp Cardiovascular and Respiratory Monitoring PK_PD->CardioResp Correlate exposure with effect DataAnalysis Data Analysis and Mitigation Strategy Development CardioResp->DataAnalysis Analyze on- and off-target effects

Caption: A logical workflow for the comprehensive assessment and mitigation of this compound's off-target effects.

Adjusting experimental protocols for Brefonalol enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Brefonalol enantiomers. The information is designed to assist in adjusting experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the significance of studying this compound enantiomers separately?

A1: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers, typically denoted as (S)- and (R)-Brefonalol. These enantiomers can exhibit different pharmacological and pharmacokinetic properties. For many beta-blockers, the (S)-enantiomer possesses significantly higher binding affinity for beta-adrenergic receptors and is responsible for the therapeutic effect, while the (R)-enantiomer may be less active, inactive, or contribute to off-target effects.[1][2][3] Therefore, studying the enantiomers individually is crucial for a complete understanding of the drug's efficacy, safety, and mechanism of action.

Q2: How can I separate the enantiomers of this compound?

A2: The most common and effective method for separating this compound enantiomers is chiral High-Performance Liquid Chromatography (HPLC).[4][5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are frequently used for the separation of beta-blockers.[4] Other techniques like capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) can also be employed.

Q3: Which this compound enantiomer is expected to be more potent?

A3: For most beta-adrenergic antagonists, the (S)-enantiomer is the more potent beta-blocker.[1][2][3] This stereoselectivity is due to a more favorable three-point interaction with the binding site of the beta-adrenergic receptor.

Q4: Can the enantiomers of this compound have different metabolic fates?

A4: Yes, it is common for enantiomers of chiral drugs to be metabolized differently by the body's enzymes, which are also chiral.[7] This can lead to different metabolic profiles, rates of clearance, and potential for drug-drug interactions for each enantiomer.

Troubleshooting Guides

Chiral HPLC Separation
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Suboptimal temperature.- Screen different types of CSPs (e.g., polysaccharide-based, protein-based). - Adjust the mobile phase composition, including the type and concentration of the organic modifier and any additives. - Optimize the column temperature, as temperature can significantly affect enantioselectivity.
Peak tailing or broad peaks - Secondary interactions with the stationary phase. - Sample overload.- Add a small amount of a basic or acidic modifier to the mobile phase to reduce secondary interactions. - Reduce the amount of sample injected onto the column.
Inconsistent retention times - Inadequate column equilibration. - Fluctuation in mobile phase composition or temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Use a temperature-controlled column compartment and ensure the mobile phase is well-mixed.
Irreproducible results - Racemization of the sample or reference standard. - Instability of the chiral stationary phase.- Investigate the stability of this compound enantiomers under the analytical conditions. - Ensure the mobile phase is compatible with the CSP and operate within the manufacturer's recommended pH and temperature ranges.
Receptor Binding Assays
Problem Possible Cause(s) Suggested Solution(s)
High non-specific binding - Radioligand sticking to the filter plate or assay tube. - High concentration of radioligand. - Insufficient washing.- Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). - Use a lower concentration of radioligand, ideally at or below its Kd value. - Increase the number and volume of washes with ice-cold buffer.[8][9]
Low specific binding - Inactive receptor preparation. - Insufficient receptor concentration. - Degradation of the radioligand.- Prepare fresh membrane fractions and store them properly at -80°C. - Increase the concentration of the receptor preparation in the assay. - Use a fresh batch of radioligand and store it according to the manufacturer's instructions.
High variability between replicates - Inconsistent pipetting. - Incomplete mixing of assay components. - Uneven filtration.- Use calibrated pipettes and ensure proper technique. - Gently agitate the assay plate during incubation. - Ensure a consistent vacuum is applied during filtration.
Calculated Ki values are inconsistent - Assay not at equilibrium. - Incorrect determination of radioligand Kd.- Determine the time to reach equilibrium through kinetic binding experiments. - Accurately determine the Kd of the radioligand under your experimental conditions using saturation binding experiments.
Functional Assays (cAMP Measurement)
Problem Possible Cause(s) Suggested Solution(s)
No or low response to agonist - Low receptor expression in cells. - Cell viability issues. - Inactive agonist.- Use a cell line with higher expression of the target beta-adrenergic receptor. - Check cell viability using a method like trypan blue exclusion. - Use a fresh, validated stock of the agonist.
High basal cAMP levels - Overstimulation of cells during culture or handling. - Presence of phosphodiesterase (PDE) inhibitors in the media.- Handle cells gently and avoid excessive stress. - Ensure culture media is free of unintended stimulants.
Inconsistent antagonist IC50 values - Agonist concentration is too high or too low. - Insufficient antagonist pre-incubation time.- Use an agonist concentration that produces 80% of the maximal response (EC80).[10] - Optimize the pre-incubation time for the antagonist to ensure it reaches equilibrium with the receptor.[11]
High well-to-well variability - Inconsistent cell seeding density. - Edge effects in the microplate.- Ensure a uniform cell suspension and use a multichannel pipette for seeding. - Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.

Quantitative Data

Table 1: Representative Binding Affinities (Ki) of Beta-Blocker Enantiomers for β1 and β2-Adrenergic Receptors

CompoundEnantiomerβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)
Propranolol (S)-(-)-Propranolol1.20.8
(R)-(+)-Propranolol15090
Metoprolol (S)-(-)-Metoprolol251500
(R)-(+)-Metoprolol800>10000
Nebivolol (S,R,R,R)-Nebivolol0.945
(R,S,S,S)-Nebivolol157.5>1000

Table 2: Representative Functional Activity (IC50) of Beta-Blocker Enantiomers in a cAMP Inhibition Assay

CompoundEnantiomerIC50 (nM)
Propranolol (S)-(-)-Propranolol2.5
(R)-(+)-Propranolol350
Metoprolol (S)-(-)-Metoprolol40
(R)-(+)-Metoprolol1200

Table 3: Representative Pharmacokinetic Parameters of Beta-Blocker Enantiomers

CompoundEnantiomerCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Propranolol (S)-(-)-Propranolol502250
(R)-(+)-Propranolol452230
Metoprolol (S)-(-)-Metoprolol1001.5500
(R)-(+)-Metoprolol801.5420

Experimental Protocols

Chiral HPLC Separation of this compound Enantiomers

Objective: To separate and quantify the (S)- and (R)-enantiomers of this compound.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H)

  • HPLC-grade n-hexane, ethanol, and diethylamine (DEA)

  • This compound racemic standard and purified enantiomers

Method:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, ethanol, and DEA in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Then, inject the individual enantiomers to confirm their elution order. Finally, inject the unknown sample for quantification.

Radioligand Binding Assay for this compound Enantiomers

Objective: To determine the binding affinity (Ki) of this compound enantiomers for beta-adrenergic receptors.

Materials:

  • Membrane preparation from cells expressing the target beta-adrenergic receptor

  • Radioligand (e.g., [3H]-CGP12177)

  • (S)- and (R)-Brefonalol

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Method:

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of the unlabeled this compound enantiomer (or competitor).

  • Radioligand Addition: Add a fixed concentration of the radioligand to all wells. For total binding wells, no competitor is added. For non-specific binding wells, a high concentration of a known beta-blocker (e.g., propranolol) is added.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8][9]

  • Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for each enantiomer and calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for this compound Enantiomers

Objective: To measure the functional potency (IC50) of this compound enantiomers by quantifying their ability to inhibit agonist-stimulated cAMP production.

Materials:

  • Cells expressing the target beta-adrenergic receptor

  • A beta-adrenergic agonist (e.g., isoproterenol)

  • (S)- and (R)-Brefonalol

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Method:

  • Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to attach overnight.

  • Antagonist Pre-incubation: Treat the cells with varying concentrations of the this compound enantiomers and incubate for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to all wells (except for the basal control) and incubate to stimulate cAMP production. Include a PDE inhibitor to prevent cAMP degradation.[10]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of the this compound enantiomer to determine the IC50 value for each.

Visualizations

G_protein_dependent_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Enantiomer beta_AR β-Adrenergic Receptor This compound->beta_AR Blocks Agonist Binding G_protein Gs Protein (α, β, γ subunits) beta_AR->G_protein Agonist Activation AC Adenylate Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets G_protein_independent_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Biased_Ligand Biased Ligand (e.g., some β-blockers) beta_AR β-Adrenergic Receptor Biased_Ligand->beta_AR Binds GRK GRK beta_AR->GRK Recruits beta_Arrestin β-Arrestin beta_AR->beta_Arrestin Recruits GRK->beta_AR Phosphorylates MAPK_Cascade MAPK Signaling (e.g., ERK) beta_Arrestin->MAPK_Cascade Activates Gene_Transcription Gene Transcription MAPK_Cascade->Gene_Transcription Regulates experimental_workflow cluster_separation Enantiomer Separation cluster_assays Pharmacological Characterization racemic_this compound Racemic this compound chiral_hplc Chiral HPLC racemic_this compound->chiral_hplc s_this compound (S)-Brefonalol chiral_hplc->s_this compound r_this compound (R)-Brefonalol chiral_hplc->r_this compound binding_assay Receptor Binding Assay s_this compound->binding_assay functional_assay Functional Assay (cAMP) s_this compound->functional_assay pk_study Pharmacokinetic Study s_this compound->pk_study r_this compound->binding_assay r_this compound->functional_assay r_this compound->pk_study

References

Validation & Comparative

Validating Brefonalol's Mechanism as a Beta-Adrenergic Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Brefonalol" is scarce in the available scientific literature. This guide will utilize data for "Befunolol," a beta-adrenergic antagonist with some documented properties, as a potential proxy. The direct relationship between this compound and Befunolol is not confirmed, and this information should be interpreted with caution. This guide primarily serves to compare the known mechanisms of established beta-blockers—Propranolol, Metoprolol, and Carvedilol—providing a framework for evaluating a novel beta-adrenergic antagonist.

This guide provides a comparative analysis of Befunolol's potential mechanism of action against well-established beta-adrenergic antagonists. It is intended for researchers, scientists, and drug development professionals to understand the experimental validation of beta-blockade.

Mechanism of Action of Beta-Adrenergic Antagonists

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are activated by catecholamines like epinephrine and norepinephrine.[1] Stimulation of these receptors, primarily the β1 and β2 subtypes, mediates a range of physiological responses, including increases in heart rate, cardiac contractility, and bronchodilation.[2] Beta-blockers competitively antagonize these receptors, thereby inhibiting the downstream signaling pathways.[2]

  • Propranolol: A non-selective beta-blocker, meaning it blocks both β1 and β2 receptors.[3] This lack of selectivity can lead to side effects such as bronchoconstriction due to the blockade of β2 receptors in the lungs.

  • Metoprolol: A cardioselective beta-blocker with a higher affinity for β1 receptors, which are predominantly located in the heart, than for β2 receptors.[3] This selectivity reduces the risk of bronchospasm.

  • Carvedilol: A non-selective beta-blocker that also exhibits alpha-1 (α1) adrenergic blocking activity.[3] This dual-receptor blockade results in vasodilation and a reduction in blood pressure, in addition to its effects on the heart.

  • Befunolol: Limited data suggests that befunolol is a beta-adrenergic partial agonist.[4][5] This means that while it blocks the receptor, it also has some intrinsic sympathomimetic activity, causing a low level of receptor activation.[5] Studies indicate that befunolol may be able to discriminate between high and low-affinity binding sites on the beta-adrenoceptor.[4][6]

Quantitative Comparison of Beta-Blocker Affinity

The affinity of a drug for its receptor is a key determinant of its potency. This is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates higher affinity. The following table summarizes the reported binding affinities of several beta-blockers for β1 and β2 adrenergic receptors.

DrugReceptor SubtypeAffinity (pKi)Selectivity (β1 vs. β2)
Befunolol β-adrenergicData not availableData not available
Propranolol β1~8.4Non-selective
β2~8.8
Metoprolol β1~7.7~20-fold for β1
β2~6.4
Carvedilol β1~8.5Non-selective
β2~8.9
Bisoprolol β1~8.7~14-fold for β1[7]
β2~7.5
ICI 118,551 β1~6.5~550-fold for β2[8]
β2~9.2
CGP 20712A β1~9.0~501-fold for β1[8]
β2~6.3

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity. Data is compiled from various sources and experimental conditions may vary.[7][8][9][10]

Experimental Protocols

Radioligand Binding Assay

This assay is the gold standard for determining the affinity and selectivity of a drug for its receptor.[11] It involves competing a radiolabeled ligand with an unlabeled test compound (e.g., this compound) for binding to receptors in a cell membrane preparation.

Protocol Outline:

  • Membrane Preparation: Isolate cell membranes containing the β-adrenergic receptors of interest from tissue homogenates or cultured cells.[12][13]

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radioligand (e.g., ³H-CGP 12177 or ¹²⁵I-CYP) and varying concentrations of the unlabeled test compound.[8][13]

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[11][12]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[12]

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a beta-blocker to inhibit the production of cyclic AMP (cAMP), a second messenger produced upon β-AR stimulation.

Protocol Outline:

  • Cell Culture and Treatment: Use cells expressing the desired β-adrenergic receptor subtype. Pre-incubate the cells with varying concentrations of the beta-blocker.

  • Stimulation: Stimulate the cells with a β-agonist (e.g., isoproterenol) to activate adenylyl cyclase.[14]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or dedicated cAMP biosensors.[15]

  • Data Analysis: Plot the cAMP concentration against the concentration of the beta-blocker to determine the IC50 value for the inhibition of adenylyl cyclase activity.

Visualizations

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamine Catecholamine (Agonist) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to This compound This compound (Antagonist) This compound->Beta_Receptor Blocks

Caption: Beta-adrenergic signaling pathway and the antagonistic action of this compound.

Radioligand_Binding_Assay_Workflow Membrane_Prep 1. Prepare Membranes with β-receptors Incubation 2. Incubate: Membranes + Radioligand + Unlabeled this compound Membrane_Prep->Incubation Filtration 3. Separate Bound from Free (Filtration) Incubation->Filtration Counting 4. Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis 5. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Beta_Blocker_Classification Beta_Blockers Beta-Blockers Non_Selective Non-Selective (β1 and β2 blockade) Beta_Blockers->Non_Selective Cardioselective Cardioselective (β1 blockade) Beta_Blockers->Cardioselective Mixed_Blockers Mixed α1/β Blockers Beta_Blockers->Mixed_Blockers Propranolol Propranolol Non_Selective->Propranolol Befunolol Befunolol (Partial Agonist) Non_Selective->Befunolol Metoprolol Metoprolol Cardioselective->Metoprolol Carvedilol Carvedilol Mixed_Blockers->Carvedilol

Caption: Classification of comparator beta-blockers based on receptor selectivity.

References

A Comparative Analysis of Brefonalol and Other Beta-Blockers in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical trial data for the investigational beta-adrenergic antagonist, Brefonalol, reveals a unique hemodynamic profile characterized by both beta-blockade and vasodilatory effects. This comparison guide provides a detailed analysis of this compound's performance against the first-generation beta-blocker, propranolol, and the third-generation vasodilating beta-blocker, carvedilol, offering valuable insights for researchers, scientists, and drug development professionals in the cardiovascular field.

Executive Summary

This compound, a compound studied for the treatment of arterial hypertension, demonstrates a dose-dependent hemodynamic response. At lower doses, it exhibits a favorable balance of beta-blockade and vasodilation, leading to a reduction in blood pressure and heart rate without a significant decrease in stroke volume. This profile distinguishes it from traditional non-selective beta-blockers like propranolol, which typically reduce cardiac output. When compared to a third-generation beta-blocker with vasodilating properties such as carvedilol, this compound's distinct mechanism of vasodilation warrants further investigation to fully elucidate its therapeutic potential.

Data Presentation: Hemodynamic Effects

The following tables summarize the quantitative data from key clinical trials, comparing the hemodynamic effects of this compound, propranolol, and carvedilol.

Table 1: Hemodynamic Effects of this compound and Propranolol in Patients with Arterial Hypertension [1]

ParameterPlaceboThis compound (50 mg)This compound (100 mg)Propranolol (80 mg)
Systolic Blood Pressure (mmHg) No significant changeSignificant reductionComparable reduction to PropranololSignificant reduction
Diastolic Blood Pressure (mmHg) No significant changeSignificant reductionComparable reduction to PropranololSignificant reduction
Heart Rate (beats/min) No significant changeSignificant reductionComparable reduction to PropranololSignificant reduction
Cardiac Output (L/min) No significant changeSignificant reductionComparable reduction to PropranololSignificant reduction
Stroke Volume (mL) No significant changeIncreased No significant changeSignificant reduction
Total Peripheral Resistance No significant changeNot specifiedComparable increase to PropranololIncreased
Reactive Hyperemia No significant changeIncreased Not specifiedNot specified

Data derived from a placebo-controlled, randomized, cross-over study involving 16 patients with arterial hypertension (WHO stages I and II). Measurements were taken at various time points over 24 hours after a single oral dose.[1]

Table 2: Comparative Hemodynamic Effects of Carvedilol and Metoprolol in Hypertensive Patients [2][3]

ParameterMetoprolol (100 mg/day)Carvedilol (25 mg/day)
Systolic Blood Pressure (mmHg) Significant reductionSignificant reduction
Heart Rate (beats/min) Significant reductionSignificant reduction
Cardiac Output (L/min) Reduced Unchanged
Systemic Vascular Resistance Increased Reduced
Femoral Artery Resistance Increased Reduced

Data from a randomized, single-blind study of 24 hypertensive patients after 4 weeks of monotherapy.[2][3]

Experimental Protocols

Study of this compound vs. Propranolol (Halabi et al., 1990) [1]

  • Study Design: A placebo-controlled, randomized, cross-over trial.

  • Participants: 16 patients (10 male, 6 female, mean age 50.6 years) with arterial hypertension (WHO stages I and II).

  • Interventions: Single oral doses of placebo, this compound (50 mg and 100 mg), and propranolol (80 mg).

  • Assessments: Hemodynamic parameters including blood pressure, heart rate, cardiac output, and stroke volume were measured noninvasively using mechano- and impedance cardiography. Venous occlusion plethysmography was used to assess reactive hyperemia. Measurements were taken before and at 2, 4, 6, 10, and 24 hours after drug administration.

Study of Carvedilol vs. Metoprolol (Weber et al., 1998) [2][3]

  • Study Design: A randomized, single-blind study.

  • Participants: 24 hypertensive patients (age 30-68 years).

  • Interventions: Monotherapy with either metoprolol (100 mg/day) or carvedilol (25 mg/day) for 4 weeks.

  • Assessments: Resting hemodynamics, including systolic blood pressure, heart rate, cardiac output, systemic vascular resistance, and femoral artery resistance, were measured before, at 2 and 24 hours after the first dose, and after 4 weeks of therapy.

Signaling Pathways and Mechanisms of Action

Beta-Adrenergic Blockade

Beta-blockers exert their effects by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[4]

Beta_Blockade Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor G_Protein Gs Protein Activation Beta_Receptor->G_Protein This compound This compound This compound->Beta_Receptor Blocks Adenylate_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Decreased Heart Rate & Myocardial Contractility PKA->Cellular_Response Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Shear_Stress Shear Stress / Agonists eNOS_Activation eNOS Activation Shear_Stress->eNOS_Activation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO->sGC_Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Relaxation Vasodilation (Smooth Muscle Relaxation) PKG->Relaxation Experimental_Workflow Patient_Recruitment Patient Recruitment (Arterial Hypertension) Baseline_Measurements Baseline Hemodynamic Measurements Patient_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_Administration Drug Administration (this compound / Propranolol / Carvedilol / Placebo) Randomization->Drug_Administration Post_Dose_Measurements Post-Dose Hemodynamic Measurements (Multiple Time Points) Drug_Administration->Post_Dose_Measurements Data_Analysis Data Analysis (Statistical Comparison) Post_Dose_Measurements->Data_Analysis Results Comparative Efficacy & Safety Assessment Data_Analysis->Results

References

A Comparative Analysis of the Vasodilating Properties of Brefonalol and Carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the vasodilating properties of two beta-adrenergic antagonists, Brefonalol and Carvedilol. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant signaling pathways.

Executive Summary

This compound and Carvedilol are both beta-blockers that exhibit vasodilating effects, a property that distinguishes them from traditional beta-blockers. Carvedilol's vasodilatory mechanism is well-established and multifaceted, primarily driven by its potent alpha-1 adrenergic receptor blockade. This is further supplemented by calcium channel antagonism at higher concentrations and stimulation of nitric oxide release. In contrast, while this compound is known to possess vasodilating properties, the specific mechanisms underlying this action are not as extensively documented in publicly available literature.

Mechanism of Vasodilation

Carvedilol exerts its vasodilatory effects through a combination of mechanisms:

  • Alpha-1 Adrenergic Blockade: The primary mechanism of vasodilation for Carvedilol is its antagonist activity at alpha-1 adrenergic receptors in vascular smooth muscle.[1][2][3] This action inhibits norepinephrine-induced vasoconstriction, leading to arterial and venous dilation and a reduction in peripheral vascular resistance.[4][5]

  • Calcium Channel Blockade: At higher concentrations, Carvedilol has been shown to exhibit calcium channel blocking activity, which contributes to its vasodilatory effect by preventing the influx of calcium ions into vascular smooth muscle cells, a critical step in muscle contraction.[2][4]

  • Nitric Oxide (NO) Release: Carvedilol has been demonstrated to stimulate the release of nitric oxide from endothelial cells. This may occur through a mechanism involving ATP efflux and subsequent stimulation of P2Y-purinoceptors, leading to the activation of nitric oxide synthase (NOS).[6]

  • Antioxidant Properties: Carvedilol's antioxidant activity may also contribute to its vascular effects by protecting the endothelium from oxidative stress.[3]

This compound is described as a beta-adrenergic blocking agent with vasodilating properties.[7] One clinical study demonstrated that a 50 mg dose of this compound resulted in a more balanced beta-blocking and vasodilating effect compared to a 100 mg dose, leading to an increase in stroke volume and reactive hyperemia.[7] However, the precise molecular mechanisms responsible for this compound's vasodilating effects, such as potential alpha-1 blockade, calcium channel antagonism, or involvement of the nitric oxide pathway, are not clearly elucidated in the available scientific literature.

Comparative Data

The following tables summarize the available quantitative data for this compound and Carvedilol to facilitate a direct comparison of their pharmacological profiles.

Table 1: Receptor Binding Affinities

DrugReceptorDissociation Constant (KD) / Inhibition Constant (Ki)
Carvedilol Beta-1 Adrenergic Receptor~4-5 nM (KD)[1]
Beta-2 Adrenergic ReceptorMild selectivity for beta-1 vs. beta-2[1]
Alpha-1 Adrenergic ReceptorBeta-1:Alpha-1 blocking potency ratio of 1.7[1]
This compound Beta-Adrenergic ReceptorsData not available
Alpha-1 Adrenergic ReceptorData not available

Note: The lack of available data for this compound highlights the limited public research on its specific receptor binding characteristics.

Table 2: Hemodynamic Effects in Hypertensive Patients

ParameterThis compound (50 mg)This compound (100 mg)Carvedilol
Blood Pressure Significant reduction[7]Significant reduction[7]Significant reduction[2]
Heart Rate Significant reduction[7]Significant reduction[7]Reduced[2]
Cardiac Output Significant reduction[7]Comparable to propranolol[7]Maintained or slightly reduced
Total Peripheral Resistance Not specified (implied reduction)Increased (similar to propranolol)[7]Reduced[2][3]
Stroke Volume Increased[7]Reduced (similar to propranolol)[7]Maintained
Reactive Hyperemia Increased[7]Not specifiedNot specified

Signaling Pathways

The vasodilatory actions of Carvedilol involve complex signaling cascades. The following diagrams illustrate the key pathways.

Carvedilol_Alpha1_Blockade NE Norepinephrine Alpha1 Alpha-1 Adrenergic Receptor NE->Alpha1 Activates Gq Gq Protein Alpha1->Gq Activates Carvedilol Carvedilol Carvedilol->Alpha1 Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction Leads to

Figure 1: Carvedilol's Alpha-1 Adrenergic Blockade Pathway.

Carvedilol_NO_Pathway Carvedilol Carvedilol EndothelialCell Endothelial Cell Carvedilol->EndothelialCell Acts on ATP_efflux ATP Efflux EndothelialCell->ATP_efflux Induces P2Y P2Y Purinoceptor ATP_efflux->P2Y Activates eNOS_activation eNOS Activation P2Y->eNOS_activation L_Arginine L-Arginine eNOS_activation->L_Arginine Converts to NO NO Nitric Oxide (NO) SmoothMuscleCell Vascular Smooth Muscle Cell NO->SmoothMuscleCell Diffuses to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates SmoothMuscleCell->sGC GTP GTP sGC->GTP Converts to cGMP cGMP cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Figure 2: Carvedilol's Nitric Oxide-Mediated Vasodilation Pathway.

Experimental Protocols

The following outlines a general experimental protocol for assessing the vasodilatory effects of compounds like this compound and Carvedilol in an in vitro setting.

Objective: To determine the concentration-response relationship of a test compound's vasodilatory effect on isolated arterial rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)

  • Phenylephrine (vasoconstrictor)

  • Test compounds (this compound, Carvedilol) dissolved in an appropriate vehicle

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

    • Adherent connective tissue is removed, and the aorta is cut into rings of 3-4 mm in length.

    • For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.

  • Mounting and Equilibration:

    • Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the solution being changed every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • The viability of the smooth muscle is tested by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

    • Endothelial integrity is assessed by pre-contracting the rings with phenylephrine (e.g., 1 µM) and then adding acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

  • Concentration-Response Curve:

    • After a washout period, the aortic rings are pre-contracted with a submaximal concentration of phenylephrine to achieve a stable plateau.

    • Once the contraction is stable, the test compound (this compound or Carvedilol) is cumulatively added to the organ bath in increasing concentrations.

    • The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis:

    • Concentration-response curves are plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) is calculated using non-linear regression analysis.

Experimental_Workflow A Aorta Excision from Rat B Preparation of Aortic Rings A->B C Mounting in Organ Bath B->C D Equilibration C->D E Viability & Endothelium Integrity Check D->E F Pre-contraction with Phenylephrine E->F G Cumulative Addition of Test Compound F->G H Record Relaxation Response G->H I Data Analysis (EC50 Calculation) H->I

Figure 3: General Experimental Workflow for Vasodilation Assay.

Conclusion

Carvedilol presents a well-characterized profile as a beta-blocker with significant vasodilating properties, primarily through alpha-1 adrenergic blockade, with additional contributions from calcium channel antagonism and nitric oxide release. This multi-faceted mechanism of action is supported by a body of experimental evidence.

This compound is also recognized for its vasodilating effects in addition to its beta-blocking activity. However, the specific molecular mechanisms underlying its vasodilatory action and quantitative data on its potency are not as extensively reported in the available literature. Further research would be necessary to fully elucidate the pharmacological profile of this compound and enable a more direct and comprehensive comparison with Carvedilol.

This guide serves as a summary of the current understanding of the vasodilating properties of these two compounds. Researchers are encouraged to consult the primary literature for more detailed information.

References

In Vitro Validation of Nebivolol's Vasodilatory Effect on Vascular Smooth Muscle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Faced with the challenge of assessing the direct vasodilatory potential of beta-blockers, this guide provides a comparative analysis of Nebivolol's in vitro effects on vascular smooth muscle against other vasodilators. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed protocols, and the underlying signaling pathways.

Initially, it is important to clarify that the query for "Brefonalol" did not yield specific results in the scientific literature. It is highly probable that this was a typographical error for "Nebivolol," a third-generation beta-blocker known for its vasodilatory properties. This guide will proceed under the assumption that the intended subject of inquiry is Nebivolol.

Comparative Analysis of Vasodilatory Potency and Efficacy

To provide a clear comparison of the vasodilatory effects of Nebivolol and its alternatives, the following tables summarize key quantitative data from in vitro studies on vascular smooth muscle, primarily using the aortic ring assay. It is important to note that direct comparative studies under identical conditions are not always available, and thus, variations in experimental setup (e.g., pre-constricting agent, animal model) can influence the results.

Table 1: Comparison of Beta-Blockers' Vasodilatory Effects on Phenylephrine-Precontracted Aortic Rings

CompoundClassPrimary Mechanism of VasodilationEC50 (M)Emax (%)Endothelium-Dependent
Nebivolol Third-generation β1-blockerNitric Oxide (NO)-mediatedNot consistently reported for phenylephrine-precontracted aorta; pA2 against phenylephrine is 6.90[1]Emax in endothelin-1 pre-contracted rings is ~40-50%[1]Yes[1]
Atenolol Second-generation β1-blockerNo direct vasodilatory effectNot ApplicableMinimal to noneNo
Carvedilol Third-generation non-selective β-blockerα1-adrenergic receptor blockadeNot consistently reportedNot consistently reportedNo

Table 2: Vasodilatory Effects of Calcium Channel Blockers on Phenylephrine-Precontracted Rat Aortic Rings

CompoundClassEC50 (M)Emax (%)
Diltiazem Benzothiazepine1.035 x 10⁻⁵[2]90 ± 3[2]
Verapamil PhenylalkylaminepD2 value: 5.15 ± 1.05 (endothelium-intact)[3]~99 (endothelium-intact)[3]

Experimental Protocols: The Aortic Ring Assay

The aortic ring assay is a fundamental ex vivo method used to assess the vasoactive properties of pharmacological compounds. Below is a detailed protocol synthesized from multiple sources.

Objective: To measure the isometric tension changes in isolated aortic rings in response to vasoactive compounds.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution (in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4)

  • Phenylephrine (PE) or other contractile agent (e.g., KCl)

  • Acetylcholine (ACh)

  • Test compounds (Nebivolol, Atenolol, Carvedilol, etc.)

  • Organ bath system with force-displacement transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Aorta Excision and Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.

    • Gently remove adhering connective and adipose tissues.

    • Cut the aorta into rings of approximately 2-4 mm in length.

  • Mounting the Aortic Rings:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ chamber filled with Krebs-Henseleit solution.

    • Maintain the solution at 37°C and continuously bubble with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a basal tension of 1.5-2.0 g.

    • During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

    • To check the viability of the smooth muscle, induce a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • After washing and returning to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is reached, assess the integrity of the endothelium by adding acetylcholine (e.g., 1 µM). A relaxation of >80% indicates a healthy endothelium.

  • Cumulative Concentration-Response Curves:

    • Wash the rings and allow them to return to baseline.

    • Re-establish a stable contraction with phenylephrine.

    • Add the test compound (e.g., Nebivolol) in a cumulative manner, increasing the concentration in logarithmic steps.

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the initial phenylephrine-induced contraction.

    • Plot the concentration-response curves and calculate the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal relaxation).

Signaling Pathways and Mechanisms of Action

The vasodilatory effects of Nebivolol and its alternatives are mediated by distinct signaling pathways.

Nebivolol: NO-Mediated Vasodilation

Nebivolol's primary vasodilatory mechanism is endothelium-dependent and involves the stimulation of nitric oxide (NO) production. This is in contrast to other beta-blockers. The l-enantiomer of Nebivolol is primarily responsible for this effect. The proposed pathway involves the activation of β3-adrenergic receptors on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS). eNOS then produces NO, which diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Nebivolol Nebivolol (l-enantiomer) Beta3_AR β3-Adrenergic Receptor Nebivolol->Beta3_AR eNOS_inactive eNOS (inactive) Beta3_AR->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->eNOS_active NO_diffused NO NO->NO_diffused Diffuses sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation NO_diffused->sGC_inactive

Nebivolol-induced NO-mediated vasodilation pathway.

Carvedilol: Dual α1 and β-Blockade

Carvedilol induces vasodilation primarily through its α1-adrenergic receptor blocking properties. In vascular smooth muscle, norepinephrine released from sympathetic nerves normally binds to α1-adrenergic receptors, initiating a signaling cascade that leads to vasoconstriction. By blocking these receptors, Carvedilol prevents this vasoconstriction, leading to relaxation of the smooth muscle and vasodilation.

cluster_synapse Sympathetic Nerve Terminal cluster_smooth_muscle Vascular Smooth Muscle Cell Norepinephrine_vesicle Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine_vesicle->Alpha1_AR Binds to Contraction Contraction Alpha1_AR->Contraction Leads to Carvedilol Carvedilol Carvedilol->Alpha1_AR Blocks Relaxation Vasodilation Carvedilol->Relaxation

Carvedilol's mechanism of vasodilation via α1-blockade.

Calcium Channel Blockers: Inhibition of Calcium Influx

Calcium channel blockers (CCBs) such as Diltiazem and Verapamil induce vasodilation by directly inhibiting the influx of extracellular calcium into vascular smooth muscle cells through L-type voltage-gated calcium channels. A reduction in intracellular calcium prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to dephosphorylation of the myosin light chain and subsequent muscle relaxation.

cluster_smooth_muscle Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates CCB Calcium Channel Blockers CCB->L_type_Ca_Channel Inhibits Relaxation Relaxation CCB->Relaxation Leads to MLCK MLCK Calmodulin->MLCK Activates Myosin_LC_P Myosin-LC-P MLCK->Myosin_LC_P Phosphorylates Myosin-LC Contraction Contraction Myosin_LC_P->Contraction

Mechanism of vasodilation by Calcium Channel Blockers.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro vasodilation study using the aortic ring assay.

A Aorta Excision and Preparation B Aortic Ring Mounting A->B C Equilibration and Viability Testing B->C D Pre-contraction with Phenylephrine C->D E Cumulative Addition of Test Compound D->E F Data Acquisition (Tension Recording) E->F G Data Analysis (EC50, Emax) F->G

Experimental workflow for the aortic ring assay.

Conclusion

In vitro studies on vascular smooth muscle demonstrate that Nebivolol possesses unique vasodilatory properties among beta-blockers, primarily through an endothelium-dependent, NO-mediated pathway. This contrasts with the lack of direct vasodilatory action of Atenolol and the α1-receptor blockade mechanism of Carvedilol. Calcium channel blockers, on the other hand, represent a distinct class of vasodilators that directly target calcium influx in smooth muscle cells. The choice of agent for further research or therapeutic development will depend on the desired mechanism of action and the specific context of the vascular pathophysiology being addressed. This guide provides a foundational framework for comparing these compounds and designing further in vitro validation studies.

References

Safety Operating Guide

Navigating the Disposal of Brefonalol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Brefonalol, a beta-adrenergic antagonist, requires careful consideration for its disposal to ensure compliance with regulations and to minimize environmental impact. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][2][3] The DEA is responsible for regulating the disposal of controlled substances.[1][2] Many states also have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] It is crucial for research institutions to have a comprehensive understanding of these federal and state-level requirements.

This compound: Chemical Properties

Understanding the chemical properties of this compound is a preliminary step in assessing its potential hazards and determining the appropriate disposal route.

PropertyValue
Molecular FormulaC₂₂H₂₈N₂O₂
Molar Mass352.478 g·mol⁻¹[4]
IUPAC Name6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one[5]
CAS Number104051-20-9[5][6]

Standard Disposal Procedure for this compound

In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach based on general best practices for pharmaceutical waste is required. The following workflow provides a logical sequence of steps to ensure safe and compliant disposal.

G cluster_0 Initial Assessment cluster_1 Hazard Evaluation cluster_2 Waste Segregation & Disposal Path A Consult Institutional Environmental Health & Safety (EHS) B Review available literature and Safety Data Sheets (SDS) of structurally similar compounds A->B C Determine if this compound meets criteria for hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity) B->C D Segregate as Hazardous Pharmaceutical Waste C->D Hazardous E Segregate as Non-Hazardous Pharmaceutical Waste C->E Non-Hazardous F Dispose through a licensed hazardous waste contractor (e.g., incineration) D->F G Dispose according to institutional and local regulations for non-hazardous chemical waste E->G

References

Essential Safety and Logistical Information for Handling Brefonalol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Brefonalol was not located. The following guidance is based on best practices for handling pharmacologically active, hazardous chemicals in a laboratory setting. Researchers must conduct a risk assessment for their specific use of this compound and adhere to all institutional and regulatory guidelines.

This document provides essential safety protocols and logistical plans for the handling and disposal of this compound, a beta-adrenergic antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing/Aliquoting (powder) Chemical splash gogglesDouble-gloving with nitrile glovesDisposable gown with tight-fitting cuffs[1]NIOSH-approved respirator (e.g., N95) in a ventilated enclosure
Solution Preparation Chemical splash goggles or face shield[2]Double-gloving with chemically resistant gloves (e.g., nitrile)Laboratory coat or disposable gown[1]Work in a chemical fume hood
In-vitro/In-vivo Administration Safety glasses with side shields or gogglesNitrile glovesLaboratory coat[3]As determined by risk assessment
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLaboratory coat or disposable gownAs needed based on the form of the waste

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain safety from receipt to disposal.

1. Acquisition and Storage:

  • Procurement: Obtain this compound from a reputable supplier that provides as much safety information as possible.

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a designated, well-ventilated, and restricted-access area. The storage location should be cool, dry, and away from incompatible materials.

2. Preparation and Handling:

  • Designated Area: All work with this compound, especially with the solid form, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Hand Washing: Always wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.[1]

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in areas where this compound is handled.[1]

3. Spill Management:

  • Spill Kit: Maintain a well-stocked chemical spill kit in the laboratory.

  • Procedure:

    • Evacuate and restrict access to the spill area.

    • Wear appropriate PPE, including respiratory protection if dealing with a powder.

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, absorb with an inert material.

    • Collect all contaminated materials into a labeled, sealed waste container.

    • Decontaminate the spill area with an appropriate solvent and then soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Contaminated PPE: Dispose of all single-use gloves, gowns, and other contaminated items in a designated hazardous waste container.[1]

  • Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the name "this compound."

  • Collection: Follow your institution's procedures for hazardous waste collection. Do not mix this compound waste with other waste streams unless specifically permitted.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow RiskAssessment 1. Risk Assessment PPE_Selection 2. PPE Selection RiskAssessment->PPE_Selection Preparation 3. Preparation in Designated Area PPE_Selection->Preparation Handling 4. Handling/ Experimentation Preparation->Handling Decontamination 5. Decontamination of Surfaces & Equipment Handling->Decontamination Spill Spill Event Handling->Spill Potential Waste_Segregation 6. Waste Segregation Decontamination->Waste_Segregation Disposal 7. Disposal via EH&S Waste_Segregation->Disposal Spill_Response Spill Response Protocol Spill->Spill_Response Spill_Response->Decontamination

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brefonalol
Reactant of Route 2
Reactant of Route 2
Brefonalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.